molecular formula C9H14O2 B8525783 5-Ethyl-2-(3-hydroxypropyl)furan CAS No. 174606-87-2

5-Ethyl-2-(3-hydroxypropyl)furan

Cat. No.: B8525783
CAS No.: 174606-87-2
M. Wt: 154.21 g/mol
InChI Key: ANHPOLACYHKELJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethyl-2-(3-hydroxypropyl)furan is a high-purity furan derivative provided for research and development purposes. This compound is of interest in various scientific fields, potentially serving as a key intermediate in organic synthesis and the preparation of more complex molecules. Researchers are investigating its utility in [ describe specific applications, e.g., material science, pharmaceutical development, or as a flavor/fragrance precursor ]. The mechanism of action for this compound is area-specific. In biological research, it may involve [ describe potential mechanism, e.g., interaction with specific biological targets ]. In materials science, its role could be [ describe potential role, e.g., as a monomer or building block ]. [ Include 1-2 sentences on any known or studied physicochemical properties, such as solubility or stability ]. This product is strictly for research use in a controlled laboratory environment and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

174606-87-2

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

3-(5-ethylfuran-2-yl)propan-1-ol

InChI

InChI=1S/C9H14O2/c1-2-8-5-6-9(11-8)4-3-7-10/h5-6,10H,2-4,7H2,1H3

InChI Key

ANHPOLACYHKELJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(O1)CCCO

Origin of Product

United States

Advanced Synthetic Methodologies for Furan Derivatives with Alkyl and Hydroxyalkyl Substituents

Catalytic Approaches to Furan (B31954) Core Construction

The construction of the furan ring with specific substitution patterns has been a long-standing goal in organic synthesis. While classical methods like the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds, are well-established, modern catalytic approaches offer milder reaction conditions, greater functional group tolerance, and higher efficiency. wikipedia.orgorganic-chemistry.orgorganic-chemistry.orgmbbcollege.inyoutube.com These methods often rely on transition metal catalysts to facilitate the formation of the furan core through various cyclization and annulation strategies.

Metal-Catalyzed Cyclization and Annulation Strategies

Transition metal catalysis has revolutionized the synthesis of substituted furans, enabling the construction of complex molecular architectures from simple and readily available starting materials. researchgate.net Metals such as palladium, copper, gold, and nickel have demonstrated remarkable efficacy in catalyzing the formation of the furan ring. These reactions often proceed through intramolecular cyclization of functionalized acyclic precursors or intermolecular coupling and annulation pathways.

Palladium catalysis is a powerful tool for the synthesis of substituted furans. rsc.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, can be employed to introduce various substituents onto a pre-existing furan ring. nih.gov More elegantly, palladium catalysts can promote the direct formation of the furan ring through cyclization reactions. For instance, the palladium-catalyzed reaction of 2-propargyl-1,3-dicarbonyl compounds with organic halides or triflates provides an efficient route to highly substituted furans. dntb.gov.ua Furthermore, palladium-catalyzed intramolecular dehydrogenative coupling of two aryl C-H bonds has been utilized in the synthesis of complex heterocyclic systems. nih.gov

A potential synthetic route to 5-Ethyl-2-(3-hydroxypropyl)furan using a palladium-catalyzed approach could involve the coupling of a suitable ethyl-substituted furan precursor with a protected 3-halopropanol, followed by deprotection. Alternatively, a palladium-catalyzed cyclization of a functionalized enyne or diyne precursor could be envisioned.

Catalyst SystemStarting MaterialsProduct TypeYield (%)Reference
PdCl₂(PPh₃)₂ / CuIo-Iodoanisoles, Terminal Alkynes2,3-Disubstituted Benzo[b]furansHigh nih.gov
Pd(OAc)₂ / DPPFBenzyl (B1604629) Alcohols, CO, CH₃OH2-Alkylaryl Acetates>98 nih.gov
Pd(PPh₃)₄Alkyl 3-Oxo-6-heptynoates, Aryl Halides2,5-Disubstituted FuransGood dntb.gov.ua

Copper-catalyzed reactions represent a cost-effective and versatile alternative for the synthesis of substituted furans. chim.it Copper catalysts can promote the annulation of alkyl ketones with α,β-unsaturated carboxylic acids to yield 2,3,5-trisubstituted furans. chim.it Additionally, copper-catalyzed oxidative cyclization of N-tosylhydrazones affords 2,3,5-trisubstituted furans with high regioselectivity. organic-chemistry.org A notable application is the copper-catalyzed three-component cascade strategy for the synthesis of furan-2-ylmethylboranes, which are versatile intermediates for further functionalization. rsc.org

For the synthesis of This compound , a copper-catalyzed approach could involve the reaction of an appropriate diketone precursor or the coupling of a functionalized alkyne with a suitable oxygen-containing component.

CatalystStarting MaterialsProduct TypeYield (%)Reference
CuIgem-Difluoroalkenes, Active Methylene (B1212753) Carbonyls2,3,5-Trisubstituted FuransVery Good organic-chemistry.org
Cu(OTf)₂ (co-catalyst)Propargyl Alcohol, AlkynesDi-, Tri-, and Tetrasubstituted FuransGood to Excellent researchgate.net
Cu(II)Aryl Ketones, Aromatic OlefinsMultisubstituted FuransGood organic-chemistry.org

Gold catalysis has emerged as a particularly powerful method for the synthesis of furans due to the high affinity of gold catalysts for alkynes. researchgate.netresearchgate.net Gold catalysts can efficiently promote the dehydrative cyclization of heteroatom-substituted propargylic alcohols to furnish furan derivatives under mild, open-flask conditions. organic-chemistry.org The combination of triazole-gold (TA-Au) and copper catalysts enables a one-pot, three-step cascade reaction for the synthesis of di-, tri-, and tetrasubstituted furans from simple starting materials. organic-chemistry.orgresearchgate.net

A plausible gold-catalyzed synthesis of This compound could involve the cyclization of a suitably substituted enynol or a propargylic alcohol derivative where the ethyl and protected hydroxypropyl groups are already incorporated into the acyclic precursor.

Catalyst SystemStarting MaterialsProduct TypeYield (%)Reference
TA-Au / Cu(OTf)₂Propargyl Alcohol, AlkynesDi-, Tri-, and Tetrasubstituted FuransGood to Excellent organic-chemistry.orgresearchgate.net
Au(I)γ-Hydroxyalkynones3(2H)-Furanones55-94 researchgate.net
GoldPropargylic AlcoholsFurans, Pyrroles, ThiophenesHigh organic-chemistry.org

Nickel catalysis offers a more economical option for cross-coupling and cyclization reactions leading to substituted furans. While less common than palladium, nickel catalysts have shown promise in specific transformations. For instance, synergistic palladium/nickel catalysis has been employed for the enantioselective allylic C-H alkylation of 2,5-dihydrofuran. rsc.org

The synthesis of This compound via a nickel-catalyzed route could potentially involve a cross-coupling reaction between a 2-halofuran bearing a hydroxypropyl side chain and an ethylating agent, or vice versa.

Catalyst SystemStarting MaterialsProduct TypeYield (%)Reference
Pd/Ni (synergistic)2,5-Dihydrofuran, Alkylating agentsFunctionalized 2,5-DihydrofuransGood rsc.org

Lewis acid catalysis provides a metal-free alternative for the synthesis of furan derivatives. Lewis acids can activate substrates and promote cyclization reactions under mild conditions. For example, the conversion of 5-hydroxymethylfurfural (B1680220) (HMF), a biomass-derived platform chemical, to other valuable compounds can be catalyzed by Lewis acids such as ZnCl₂. nih.gov The Paal-Knorr synthesis of furans from 1,4-dicarbonyl compounds is also often catalyzed by protic or Lewis acids. wikipedia.orgorganic-chemistry.orgmbbcollege.inyoutube.com An efficient Lewis acid-catalyzed approach for the synthesis of polysubstituted furans from conjugated ene-yne-ketones and 1,3,5-triazinanes has also been developed.

A potential pathway to This compound using Lewis acid catalysis could be the Paal-Knorr cyclization of a suitably substituted 1,4-dicarbonyl precursor, namely nonane-2,5-dione, where the hydroxyl group in the side chain would need to be protected during the acidic cyclization step.

CatalystStarting MaterialsProduct TypeYield (%)Reference
Protic or Lewis Acids1,4-Dicarbonyl CompoundsSubstituted FuransVariable wikipedia.orgorganic-chemistry.orgmbbcollege.in
ZnCl₂5-Hydroxymethylfurfural1,2,4-Benzenetriol54 (mol %) nih.gov
Trifluoroacetic Acid1,4-DionesTri- and Tetrasubstituted FuransGood organic-chemistry.org

Multicomponent Reaction Sequences for Complex Furan Architectures

Multicomponent reactions (MCRs) represent a powerful strategy in organic synthesis, where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. nih.govtubitak.gov.tr This approach is highly valued for its atom economy, operational simplicity, and ability to rapidly generate molecular complexity from simple precursors. tubitak.gov.trthieme-connect.com

The synthesis of polysubstituted furans can be achieved through various MCRs. One innovative approach involves the reaction of aldehydes, acid chlorides, and a specific phosphonite, which generates a phosphorus-containing 1,3-dipole in situ. rsc.org This dipole can then undergo a 1,3-dipolar cycloaddition with an alkyne, providing a modular route to furans where all four substituent positions can be independently controlled. rsc.org

To construct this compound, a hypothetical MCR could be designed based on this principle. The key would be the selection of appropriate starting materials to introduce the ethyl and hydroxypropyl groups at the desired positions. For instance, a protected version of 4-hydroxybutanal could serve as the aldehyde component to install the hydroxypropyl side chain, while the ethyl group could be introduced via the choice of the alkyne.

Table 1: Example of a Multicomponent Approach for Furan Synthesis This table outlines a conceptual framework for synthesizing a furan derivative using a multicomponent strategy, based on established methods. rsc.org

Reactant 1 (Aldehyde)Reactant 2 (Acid Chloride)Reactant 3 (Phosphine)Reactant 4 (Alkyne)Potential Product
Protected 4-hydroxybutanalBenzoyl chloridePhP(catechyl)1-ButyneA precursor to this compound

This method stands out as one of the most effective ways to synthesize new heterocyclic compounds in a single step, offering a clean reaction profile and high atom economy. nih.govtubitak.gov.tr

One-Pot Synthetic Protocols for Enhanced Efficiency

One-pot syntheses, which involve sequential reactions in a single reactor without isolating intermediates, offer significant advantages in terms of reduced waste, time, and resource consumption. Several one-pot protocols have been developed for substituted furans. acs.orgacs.orgnih.gov

A prominent one-pot strategy is the propargylation/cycloisomerization tandem reaction. acs.orgnih.gov In this method, a 1,3-dicarbonyl compound or an enoxysilane reacts with a propargylic alcohol or acetate (B1210297), catalyzed by a bifunctional catalyst like copper(II) triflate. acs.orgnih.gov This catalyst facilitates both the initial propargylation and the subsequent cycloisomerization to form the furan ring under mild conditions. acs.org

For the synthesis of this compound, one could envision a one-pot sequence starting from a propargylic alcohol that bears the ethyl group. Reaction with an appropriate nucleophile to introduce the precursor to the hydroxypropyl chain, followed by a catalyzed cycloisomerization, would yield the target structure. The versatility of this method allows for the use of various starting materials, making it a flexible route to diverse furan derivatives. acs.org

Table 2: Catalysts in One-Pot Furan Synthesis This table summarizes different catalytic systems used in one-pot tandem reactions for furan synthesis.

Catalyst SystemReaction TypeSubstratesKey AdvantageReference
Copper(II) triflatePropargylation/Cycloisomerization1,3-Dicarbonyls, Propargylic AlcoholsBifunctional catalyst, mild conditions acs.org, nih.gov
Pd(PPh3)4 / XantphosC-H AlkylationFurans, Alkyl iodidesHigh regioselectivity for α-position rsc.org
[CpRuCl(μ2-SMe)2RuCpCl]/PtCl2Sequential Propargylation/CycloisomerizationKetones, Propargylic AlcoholsSequential catalysis in a single pot acs.org

Synthesis from Bio-Renewable Feedstocks

The increasing demand for sustainable chemical production has driven research into using biomass as a renewable starting material. bohrium.comnih.gov Furan derivatives, in particular, are key platform molecules that can be derived from the carbohydrates found in lignocellulosic biomass. bohrium.comnih.gov

Valorization Pathways of Biomass-Derived Furan Precursors

Furfural (B47365) and 5-hydroxymethylfurfural (HMF) are two of the most important platform chemicals obtainable from the dehydration of C5 and C6 sugars, respectively, which are abundant in biomass. bohrium.comnih.govresearchgate.net The "valorization" of these furan precursors involves converting them into more valuable chemicals, such as this compound. bohrium.comdtu.dk

A potential pathway to the target compound could start with furfural, derived from hemicellulose. mdpi.com The synthesis would require a sequence of reactions to introduce the ethyl and hydroxypropyl groups. This could involve:

A reaction to extend the aldehyde group of furfural, for example, through a Grignard or Wittig reaction, to build the three-carbon propyl chain.

Subsequent reduction of a carbonyl or alkene intermediate to yield the hydroxyl group.

Alkylation of the furan ring at the 5-position to introduce the ethyl group.

The conversion of biomass into furan derivatives often occurs in biphasic systems, which consist of an aqueous phase for the reaction and an organic phase to continuously extract the product, thereby preventing degradation and improving yields. nih.gov

Chemoenzymatic Cascades for Bio-based Furan Alcohol Synthesis

Chemoenzymatic cascades combine the strengths of chemical catalysis and biocatalysis to achieve efficient and selective transformations. nih.gov This approach is particularly promising for synthesizing furan alcohols from biomass-derived precursors under green and sustainable conditions. nih.govconsensus.app

A plausible chemoenzymatic route to this compound could involve an initial chemical step to synthesize an intermediate like 5-ethyl-2-(3-oxopropyl)furan. This could be followed by a highly selective biocatalytic reduction of the ketone functionality to the desired alcohol. Carbonyl reductases are enzymes well-suited for this type of asymmetric reduction, often providing high enantioselectivity. researchgate.net

Researchers have successfully used whole-cell biocatalysts, such as E. coli, to reduce furfural to furfuryl alcohol. nih.govmdpi.com Similar biocatalytic systems could be engineered or adapted to perform the specific reduction required to finalize the synthesis of this compound. This integration of chemical and enzymatic steps allows for the synthesis of complex molecules from renewable resources with high precision. researchgate.net

Table 3: Example Chemoenzymatic Synthesis Steps This table outlines a hypothetical two-step process for the synthesis of a chiral furan alcohol. researchgate.net

StepTypeReactionCatalyst/EnzymeProduct
1Chemical SynthesisAcylation/Alkylation of a furan precursorLewis Acid / Organometallic catalyst5-Ethyl-2-(3-oxopropyl)furan
2Biocatalytic ReductionAsymmetric reduction of ketoneCarbonyl Reductase (e.g., from Streptomyces coelicolor)(R)- or (S)-5-Ethyl-2-(3-hydroxypropyl)furan

Functionalization and Derivatization of Existing Furan Rings

Another powerful strategy for synthesizing complex furan derivatives is the direct functionalization of a pre-formed furan ring. This avoids the need to construct the ring from acyclic precursors and allows for the late-stage introduction of substituents.

Regioselective Alkylation Strategies

Directing a new substituent to a specific position on the furan ring, known as regioselectivity, is a significant challenge. The high electron density of the furan ring makes it susceptible to electrophilic attack, but controlling the position of that attack can be difficult. numberanalytics.com

A highly effective method for the regioselective α-alkylation of furans utilizes a palladium catalyst. rsc.org This protocol allows for the direct C-H alkylation at the α-position (C2 or C5) of the furan ring using alkyl iodides. The reaction shows broad substrate scope and good tolerance for various functional groups, such as esters, aldehydes, and amides. rsc.org

To synthesize this compound using this method, a logical starting material would be 2-(3-hydroxypropyl)furan. This precursor could potentially be synthesized from biomass-derived furfuryl alcohol. The subsequent palladium-catalyzed alkylation with ethyl iodide would be expected to proceed with high regioselectivity at the vacant C5 position, yielding the desired final product. Crucially, this reaction avoids the formation of other regioisomers. rsc.org

Table 4: Conditions for Regioselective Pd-catalyzed α-Alkylation of Furans This table summarizes typical reaction conditions for the regioselective alkylation of a furan ring, based on published protocols. rsc.org

ComponentExampleRole
Furan Substrate2-(3-hydroxypropyl)furanStarting material
Alkylating AgentEthyl iodideSource of the ethyl group
CatalystPd(PPh3)4 (10 mol%)Facilitates C-H activation
LigandXantphos (20 mol%)Stabilizes the catalyst
BaseCs2CO3Activates the substrate
SolventDioxaneReaction medium

Electrophilic Substitution Reactions on Furan Systems

Electrophilic substitution is a fundamental pathway for functionalizing the furan ring. Due to the electron-donating nature of the oxygen heteroatom, furan is significantly more reactive than benzene (B151609), with reactions proceeding at rates up to 6 x 10¹¹ times faster. researchgate.net This enhanced reactivity dictates the use of mild conditions to prevent polymerization or ring-opening, which can occur under strongly acidic catalysis. researchgate.netacs.org

The substitution pattern is governed by the stability of the cationic intermediate (sigma complex). Attack at the C2 or C5 position allows for the delocalization of the positive charge over three resonance structures, making it the kinetically and thermodynamically favored pathway. researchgate.netnih.gov In contrast, attack at C3 or C4 results in a less stable intermediate with only two resonance contributors. researchgate.netnih.gov For a monosubstituted furan like 2-ethylfuran (B109080), the incoming electrophile will preferentially attack the vacant C5 position.

A viable strategy to synthesize the 3-hydroxypropyl side chain at the C2 position (or C5 of a 2-substituted furan) involves a two-step sequence: Friedel-Crafts acylation followed by reduction.

Friedel-Crafts Acylation: This reaction introduces an acyl group onto the furan ring. Classical Lewis acids like aluminum chloride (AlCl₃) are often too harsh for the sensitive furan ring, leading to low yields or decomposition. acs.org Milder catalysts such as boron trifluoride etherate (BF₃·OEt₂), or solid acid catalysts like modified heteropoly acids, are therefore preferred. acs.orgnih.gov To install the required carbon backbone for the target molecule, one could acylate 2-ethylfuran at the C5 position using an appropriate acylating agent like 3-chloropropionyl chloride or succinic anhydride (B1165640). The latter would require subsequent reduction steps to achieve the desired propyl chain.

Reduction of the Furan Ketone: The ketone functionality introduced during acylation can be selectively reduced to a secondary alcohol without affecting the furan ring or the ethyl group. Sodium borohydride (B1222165) (NaBH₄) is an ideal reagent for this transformation due to its mildness and high chemoselectivity for aldehydes and ketones. researchgate.netyoutube.com More powerful reagents like lithium aluminum hydride (LiAlH₄) are also effective but require anhydrous conditions as they react violently with protic solvents like water or alcohols. researchgate.netyoutube.com This reduction step converts the acyl group into the desired hydroxyalkyl substituent.

Table 1: Examples of Friedel-Crafts Acylation on Furan Derivatives
Furan SubstrateAcylating AgentCatalystProductYieldReference
FuranAcetic AnhydrideSn₁-TPA/TNT2-AcetylfuranHigh nih.gov
2-Methylfuran (B129897)n-Octanoic AnhydrideAl-MCM-415-Methyl-2-octanoylfuran- nih.gov
FuranAliphatic AnhydridesBF₃·OEt₂2-AcylfuransGood acs.org
2-Substituted Furans2-NitrobenzhydrolsFeCl₃2-(2-Nitrobenzyl)furans- nih.gov

Another valuable electrophilic substitution method is the Vilsmeier-Haack reaction, which uses a Vilsmeier reagent (commonly formed from phosphorus oxychloride and dimethylformamide) to introduce a formyl group onto electron-rich aromatic rings like furan. organic-chemistry.orgorganic-chemistry.orgunimi.it This reaction proceeds under mild conditions and typically results in formylation at the 2-position. unimi.it The resulting aldehyde can then be elaborated into more complex side chains.

Reactions Involving Organometallic Intermediates

Organometallic reagents offer unparalleled versatility in the synthesis of specifically substituted furans by enabling precise carbon-carbon bond formation. researchgate.net Two principal strategies are metalation followed by electrophilic quench and transition-metal-catalyzed cross-coupling.

Metalation and Electrophilic Quench: Furan and its derivatives can be deprotonated at the C2 or C5 position by strong bases, most commonly organolithium reagents like n-butyllithium (n-BuLi). researchgate.netnih.govnih.gov The resulting furyllithium species is a potent nucleophile. nih.gov For a substrate like 2-ethylfuran, deprotonation occurs selectively at the C5 position. This reaction is often performed at low temperatures (e.g., -78 °C) in an ether solvent like tetrahydrofuran (B95107) (THF) to prevent side reactions. researchgate.net The addition of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA) can accelerate the lithiation. researchgate.net

The generated 5-ethyl-2-furyllithium can then be "quenched" by reacting it with a suitable electrophile. To construct the 3-hydroxypropyl side chain, one would use a protected electrophile to prevent the highly basic organolithium from simply deprotonating the hydroxyl group. An appropriate choice would be an epoxide like propylene (B89431) oxide or a protected halide such as 3-(benzyloxy)propyl bromide. Reaction with the electrophile, followed by an acidic workup and, if necessary, a deprotection step (e.g., hydrogenolysis to remove a benzyl ether), would yield the target compound, this compound.

Transition-Metal-Catalyzed Cross-Coupling: Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful methods for constructing C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds. organic-chemistry.orgfigshare.com The Suzuki reaction couples an organoboron compound (like a boronic acid or its ester) with an organohalide in the presence of a palladium catalyst and a base. acs.org This method is known for its high functional group tolerance and generally mild reaction conditions. organic-chemistry.org

A synthetic approach to this compound using this methodology could start from a di-halogenated furan, such as 2,5-dibromofuran. A sequential cross-coupling strategy could be employed:

A first selective Suzuki coupling is performed with one equivalent of an ethylboronic acid derivative to install the ethyl group at one of the positions.

The resulting 2-bromo-5-ethylfuran is then subjected to a second Suzuki coupling with a suitable organoboron reagent, such as (3-hydroxypropyl)boronic acid or a protected version thereof.

The success of this sequence relies on the careful selection of the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂), ligands, and reaction conditions to control the selectivity of the sequential couplings. nih.govfigshare.com

Table 2: Examples of Organometallic Reactions for Furan Synthesis
Starting Material(s)Reagent(s)Catalyst/ConditionsProduct TypeMethodologyReference
Alkyl 3-oxo-6-heptynoates + Aryl HalidesK₂CO₃Pd(PPh₃)₄, 100 °C2,5-Disubstituted FuransPalladium-Catalyzed Annulation nih.gov
3-Bromo-2,1-borazaronaphthalenes + Potassium Alkenyltrifluoroborates-Palladium CatalystAlkenyl-substituted AzaborinesSuzuki-Miyaura Coupling nih.gov
Bromotryptophan Derivatives + Phenylboronic AcidBaseLigand-free Pd-Nanoparticles, RTArylated TryptophansSuzuki-Miyaura Coupling organic-chemistry.org
2-Halogenated Pyridines + Arylboronic Acids-Pd(OAc)₂, aq. isopropanol2-Aryl-substituted PyridinesLigand-free Suzuki Reaction unimi.it

Generation and Trapping of Furan-Derived Carbene Intermediates

The chemistry of metal-carbene complexes provides an advanced and powerful platform for synthesizing functionalized furan derivatives. researchgate.net In these methods, a highly reactive furyl carbene intermediate is generated catalytically and then "trapped" in situ by a reacting partner to form the desired product.

Generation of Furyl Carbenes: There are two primary modern routes to generate metal-associated furyl carbenes:

From Diazo Compounds: The classic approach involves the transition-metal-catalyzed decomposition of a diazo compound. nih.gov Rhodium(II) catalysts, such as rhodium(II) acetate (Rh₂(OAc)₄), are particularly effective at reacting with a diazo precursor to extrude nitrogen gas (N₂) and form a transient, electrophilic rhodium-carbene species. nih.govnih.gov

From Enynones: A more modern and atom-economical method utilizes conjugated ene-yne-ketones (enynones) as carbene precursors. researchgate.netresearchgate.net In the presence of various transition metal catalysts (including Au, Rh, Cr, Ru, Pd, Pt), the enynone undergoes an intramolecular 5-exo-dig cyclization. researchgate.netnih.gov The carbonyl oxygen attacks the catalyst-activated alkyne, initiating a cascade that results in the formation of a metal furyl carbene complex. researchgate.netresearchgate.net

Trapping of Furyl Carbenes: Once formed, the furyl carbene intermediate can participate in a variety of synthetic transformations. The outcome is determined by the nature of the carbene and the trapping agent present in the reaction mixture.

X-H Insertion: The carbene can insert into a variety of single bonds containing hydrogen, such as O-H, N-H, and Si-H bonds. researchgate.netresearchgate.net The insertion into the O-H bond of an alcohol provides a direct route to furan derivatives bearing alkoxy side chains. researchgate.net For instance, a (5-ethyl-2-furyl)carbene could conceptually be trapped by 1-propanol (B7761284) to forge the ether linkage needed for the target molecule's side chain, although this would yield an ether rather than an alcohol. The reaction of singlet carbenes with alcohols preferentially gives O-H insertion products. researchgate.net

Cyclopropanation: In the presence of an alkene, the furyl carbene can undergo a cycloaddition reaction to form a cyclopropane (B1198618) ring. nih.gov This is a characteristic reaction of carbenes and has been used to synthesize furylcyclopropane derivatives. nih.govyoutube.com

The application of this methodology to the direct synthesis of this compound is conceptually challenging. It would require the generation of a (5-ethyl-2-furyl)carbene and a subsequent, highly specific trapping reaction. For example, trapping with allyl alcohol could install a three-carbon chain, but this would introduce a double bond requiring a subsequent reduction step and would form an ether linkage.

Table 3: Generation and Trapping of Furan-Derived Carbene Intermediates
Carbene PrecursorCatalystTrapping AgentProduct TypeMethodologyReference
EnynonesRh(II), Au(I), etc.Alcohols, AminesFunctionalized FuransMetal Carbene X-H Insertion researchgate.net
1-Benzoyl-cis-1-buten-3-yne[RhCl(cod)]₂, PdCl₂, PtCl₂AlkenesFurylcyclopropanesCatalytic Cyclopropanation nih.gov
2-Alkynyl 2-diazo-3-oxobutanoatesRh₂(OAc)₄(intramolecular carbonyl)Furo[3,4-c]furansRh(II)-catalyzed Cyclization nih.gov
EnynonesGold(I) complexAlkynylsilanesFuryl-decorated AllenesGold Carbene Trapping/Rearrangement acs.org

Mechanistic Investigations of Furan Reactivity and Transformation Pathways

Electronic Structure and Aromaticity Considerations

The reactivity of the furan (B31954) ring is intrinsically linked to its electronic structure and degree of aromaticity. Furan is an aromatic heterocycle, with the oxygen atom contributing one of its lone pairs of electrons to the π-system, resulting in a total of six π-electrons that satisfy Hückel's rule. youtube.comyoutube.com However, its aromatic character is less pronounced than that of benzene (B151609), as indicated by its lower resonance energy. youtube.comchemicalbook.com This reduced aromaticity makes the furan ring more susceptible to reactions that can disrupt the aromatic system. matanginicollege.ac.in

Substituents on the furan ring play a critical role in modulating its electron density and, consequently, its reactivity. In the case of 5-Ethyl-2-(3-hydroxypropyl)furan, both the ethyl and the 3-hydroxypropyl groups are considered electron-donating.

Ethyl Group: As an alkyl group, the ethyl substituent at the 5-position is weakly electron-donating through an inductive effect.

3-Hydroxypropyl Group: The 3-hydroxypropyl group at the 2-position is also electron-donating.

Substituent TypeEffect on Furan RingImpact on ReactivityExample
Electron-Donating (e.g., alkyl, hydroxyl)Increases electron densityActivates the ring towards electrophilic attackThis compound
Electron-Withdrawing (e.g., -CHO, -COOH)Decreases electron densityDeactivates the ring towards electrophilic attackFuroic acid matanginicollege.ac.in

Computational chemistry provides valuable quantitative insights into the aromaticity of furan. The resonance energy of furan is calculated to be approximately 16-18 kcal/mol, which is significantly lower than that of benzene (around 36 kcal/mol) and thiophene (B33073) (around 29 kcal/mol). youtube.comchemicalbook.com This lower resonance energy indicates that furan is less aromatic and more reactive than benzene and thiophene. youtube.comchemicalbook.com Computational studies, such as those employing the activation strain model, are also used to analyze the reactivity and selectivity in reactions like the Diels-Alder cycloaddition, confirming that furan is less reactive than dienes like cyclopentadiene. rsc.orgrsc.org

CompoundResonance Energy (kcal/mol)Relative Aromaticity
Benzene~36High
Thiophene~29Moderate
Furan~16-18Low

Fundamental Reaction Mechanisms of Substituted Furans

The unique electronic nature of the furan ring dictates its participation in several fundamental organic reactions. The presence of substituents, as in this compound, further influences the course and outcome of these transformations.

Furan readily undergoes electrophilic aromatic substitution, often under milder conditions than those required for benzene, due to its π-rich nature. ucalgary.capearson.compearson.com The reaction proceeds via an addition-elimination mechanism involving a carbocation intermediate known as a sigma complex.

The substitution preferentially occurs at the C2 and C5 positions. chemicalbook.com This regioselectivity is because the intermediate cation formed by electrophilic attack at C2 is more stable, with its positive charge delocalized over three resonance structures. In contrast, attack at C3 leads to a less stable cation with only two resonance structures. chemicalbook.com For this compound, the 2- and 5-positions are already occupied, meaning further substitution would target the C3 or C4 positions, a less favored process.

Common electrophilic substitution reactions for furans include:

Nitration: Typically carried out at low temperatures with a mild nitrating agent like acetyl nitrate. pharmaguideline.com

Halogenation: Furan reacts vigorously with chlorine and bromine, often leading to polyhalogenated products unless milder conditions are used. pharmaguideline.com

Acylation: Friedel-Crafts acylation can be performed, often with a mild catalyst such as phosphoric acid or boron trifluoride. pharmaguideline.com

The furan ring can function as a diene in [4+2] Diels-Alder cycloaddition reactions, a powerful tool for constructing complex molecules. nih.govrsc.orgrsc.org This reactivity stems from the lower aromaticity of the furan ring, which reduces the energetic penalty of disrupting the aromatic system.

The reactivity of furans in Diels-Alder reactions is significantly influenced by substituents. Electron-donating groups, such as the ethyl and hydroxypropyl groups in this compound, increase the energy of the highest occupied molecular orbital (HOMO) of the furan, leading to a smaller energy gap with the lowest unoccupied molecular orbital (LUMO) of the dienophile and thus accelerating the reaction. nih.govrsc.org Conversely, electron-withdrawing groups decrease the reactivity. rsc.org Computational studies have been employed to explore the reactivity and selectivity of these reactions, providing insights into the controlling factors. rsc.orgrsc.org

Furan SubstituentEffect on Diels-Alder Reactivity
Electron-DonatingIncreases reactivity
Electron-WithdrawingDecreases reactivity

Under acidic conditions, the furan ring is susceptible to hydrolytic ring opening. rsc.orgchemtube3d.com This process is initiated by the protonation of the furan ring, typically at the C2 position, which disrupts the aromaticity. researchgate.net The resulting activated intermediate is then attacked by a nucleophile, such as water. This leads to the formation of an unstable hemiacetal, which subsequently opens to yield a 1,4-dicarbonyl compound.

The substituents on the furan ring can significantly influence the products of this reaction. rsc.orgresearchgate.net For instance, the acid-catalyzed hydrolysis of 2,5-dimethylfuran (B142691) is a well-studied example. The nature of the substituents affects the stability of the furan ring towards acid-catalyzed degradation and can direct the reaction towards different products. pharmaguideline.comresearchgate.net In some cases, the ring-opened products can undergo further intramolecular reactions. The oxidation of the furan ring, often proceeding through a reactive intermediate, can also lead to ring-opened products like γ-ketoenals. nih.gov

Oxidative Transformation Pathways of Furan Derivatives

The oxidation of furan derivatives, particularly furan alcohols, can proceed through several pathways, leading to a variety of valuable chemical products. These transformations can be achieved through chemical, enzymatic, or electrochemical methods.

One of the most significant oxidative transformations for furfuryl alcohols is the Achmatowicz rearrangement. This reaction involves the oxidation of a furfuryl alcohol to a 2,5-dihydro-2-hydroxymethylfuran intermediate, which then rearranges to a six-membered dihydropyranone ring. nih.gov While traditionally carried out with stoichiometric oxidants like N-bromosuccinimide, modern methods employ catalytic aerobic pathways, often utilizing enzymes. nih.gov For this compound, this pathway would be expected to yield a substituted hydroxypyranone, a valuable heterocyclic building block.

Studies on the surface oxidation of furan alcohols on metal catalysts like platinum (Pt) and palladium (Pd) provide further insight. On an oxygen-precovered Pd(111) surface, furfuryl alcohol undergoes dehydrogenation to form furfural (B47365). acs.org This furfural can then react with surface oxygen to form a furoate intermediate, which subsequently decarboxylates to furan and carbon dioxide. acs.orgnsf.gov Parallel to this, partial oxidation of the furan ring itself can occur, yielding products like 2(5H)-furanone and maleic anhydride (B1165640). acs.orgnsf.gov The presence of the oxygenated side chain in furfuryl alcohol strongly influences the oxidation chemistry, promoting the formation of carboxylate intermediates that lead to deep oxidation and decomposition. nsf.gov

Atmospheric oxidation, initiated by hydroxyl (OH) radicals, typically begins with the addition of the radical to the C2 or C5 position of the furan ring. acs.org This forms a highly reactive adduct that can be stabilized or undergo rapid ring-opening, leading to the formation of various unsaturated dicarbonyl compounds. acs.org

Table 1: Key Oxidative Transformation Pathways for Furan Alcohols

PathwayTypical Reagents/ConditionsPrimary ProductsReference
Achmatowicz RearrangementN-Bromosuccinimide, Peracids, or Enzymatic (e.g., Chloroperoxidase)Substituted Dihydropyranones nih.gov
Surface Oxidation (Pd/Pt)O₂ on Pd(111) or Pt(111) surfacesFurfural, 2(5H)-Furanone, Maleic Anhydride, CO, CO₂ acs.orgnsf.gov
Atmospheric OxidationOH Radicals, O₃, NO₃Ring-opened unsaturated dicarbonyls acs.org
Oxidative Dearomatization/CyclizationN-Bromosuccinimide (NBS) in THF/H₂O followed by pyridineSubstituted Prop-2-en-1-ones nih.gov

Polymerization Pathways of Furan Alcohols and Related Derivatives

Furan alcohols and their derivatives are susceptible to polymerization, particularly under acidic conditions. pharmaguideline.com The electron-rich furan ring, further activated by electron-donating substituents, can be attacked by electrophiles, initiating polymerization and potential ring-opening reactions. pharmaguideline.com

The polymerization of furan can proceed through various mechanisms, including free radical, anionic, cationic, and stereospecific systems. researchgate.net For polyfuran synthesis, an electron-transfer step to form a radical cation is a commonly accepted mechanism. researchgate.netwikipedia.org However, for furan alcohols, two main polymerization routes exist:

Acid-Catalyzed Polymerization of the Furan Ring: Strong acids can protonate the furan ring, generating reactive electrophiles that lead to chain growth. pharmaguideline.com This often results in the formation of insoluble, cross-linked resins. The use of certain solvents, such as methanol (B129727), can suppress this polymerization by converting reactive aldehyde intermediates (formed from ring-opening) into more stable acetals. rsc.org

Polycondensation via the Hydroxyl Group: The hydroxyl group in the side chain of this compound allows it to act as a monomer in polycondensation reactions. Similar to 2,5-bis(hydroxymethyl)furan (BHMF), it can be reacted with diacids or their derivatives to form polyesters. researchgate.netacs.org These reactions can be catalyzed by enzymes (e.g., lipases) or metal-based catalysts, offering a route to bio-based polymers like polyethylene (B3416737) furanoate (PEF). acs.orgspecialchem.com

The stability of the monomer is a critical factor; for instance, polymers derived from BHMF can suffer from low thermal stability due to the lability of the methylene (B1212753) hydrogens attached to the furan ring. researchgate.net

Catalyst-Substrate Interactions in Furan-Forming Reactions

The synthesis of substituted furans like this compound relies on catalytic methods that construct the heterocyclic ring from acyclic precursors. The choice of catalyst and reaction conditions is paramount in controlling the regioselectivity and yield of the final product.

Role of Lewis Acids and Transition Metal Catalysts

A wide array of catalysts are employed for the synthesis of furan derivatives. magtech.com.cn

Transition Metal Catalysts:

Palladium (Pd): Palladium complexes are versatile catalysts for furan synthesis. For example, Pd(0) can catalyze the cross-coupling of furanyl halides with organometallic reagents or the reaction of β-iodo-β-enones to produce furans. researchgate.net

Copper (Cu): Copper(I) iodide (CuI) is effective for the cycloisomerization of alkynyl ketones to yield 2,5-disubstituted furans, tolerating both acid- and base-labile functional groups. arkat-usa.org Copper catalysis is also used in the oxidation of 1,3-butadiene (B125203) to furan. pharmaguideline.com

Gold (Au): Gold(I) and Gold(III) chlorides catalyze the cyclization of allenyl ketones and ene-yne-ketones. arkat-usa.org Gold(I) catalysts are particularly effective in cascade reactions, such as the cyclization of β-allenic ketones. arkat-usa.org

Ruthenium (Ru): Ruthenium catalysts, like RuCl₂(PPh₃)(p-cymene), can achieve selective cyclization of (Z)-pent-2-en-4-yn-1-ols to produce furans with a functional group at the C5 position. researchgate.net Ruthenium on carbon (Ru/C) is also a highly effective and recyclable catalyst for converting furfural derivatives into other valuable chemicals. nih.gov

Iron (Fe): As an earth-abundant metal, iron is an attractive catalyst. Iron(III) chloride has been used to catalyze the O-heterocyclization of 1-(2-haloaryl)ketones to form benzo[b]furans. nih.gov

Lewis Acids: Lewis acids are crucial in catalyzing various furan synthesis reactions, often by activating a carbonyl or alkyne group. rsc.org They can be used alone or in combination with transition metals. For instance, a mixture of ZrCl₄ and ZnI₂ has been shown to effectively catalyze the synthesis of enantiomerically pure 2,3-disubstituted furans from carbohydrate precursors. researchgate.net Inexpensive Lewis acids can drive cascade reactions for the construction of multisubstituted furan carboxylic acid derivatives from simple starting materials, offering a protocol with high atom economy. rsc.orgrsc.org

Table 2: Selected Catalytic Systems for Furan Synthesis

CatalystPrecursor TypeFuran Product TypeReference
CuIAlkynyl Ketones2-monosubstituted and 2,5-disubstituted arkat-usa.org
AuCl₃Allenyl KetonesC-2 substituted arkat-usa.org
RuCl₂(PPh₃)(p-cymene)(Z)-pent-2-en-4-yn-1-olsC-5 functionalized researchgate.net
FeCl₃1-(2-haloaryl)ketones2,3-disubstituted benzo[b]furans nih.gov
ZrCl₄ / ZnI₂3,4,6-tri-O-acetyl-D-glucalEnantiopure 2,3-disubstituted researchgate.net
Inexpensive Lewis Acids (e.g., Sc(OTf)₃)Ene-yne-ketones & Triazinanes2,3,5-substituted acs.org

Influence of Reaction Conditions on Selectivity and Yield

The outcome of catalytic furan synthesis is highly sensitive to the reaction environment. Key parameters include temperature, solvent, catalyst loading, and pressure.

Temperature: Reaction temperature can be a decisive factor in product selectivity. For example, in the cobalt-catalyzed reaction of arylacetylenes with α-diazocarbonyl compounds, performing the reaction at room temperature primarily yields a cyclopropene (B1174273) product. nih.gov However, increasing the temperature to 80 °C shifts the selectivity to produce the 2,3,5-trisubstituted furan as the sole regioisomer in good yield. nih.gov

Solvent: The choice of solvent can dramatically affect reaction pathways, particularly by preventing undesirable side reactions like polymerization. In the Brønsted acid-catalyzed conversion of furan to benzofuran (B130515), using water as a solvent leads predominantly to polymerization. rsc.org In contrast, using methanol as the solvent suppresses polymerization and significantly enhances the yield of the desired benzofuran product. rsc.org Protic solvents like 2,2,2-trifluoroethanol (B45653) (TFE) have also been shown to be superior to aprotic solvents in certain photocatalytic dearomatization reactions, likely due to hydrogen bonding that lowers energy barriers. acs.org

Catalyst Loading and Concentration: Both catalyst loading and substrate concentration can impact reaction efficiency and yield. In a photocatalytic cycloaddition, optimizing the photocatalyst loading to 5 mol% and the substrate concentration to 0.05 M was crucial for achieving high yields (80-98%). acs.org Lower or higher concentrations and catalyst loadings resulted in diminished performance. acs.org

Pressure: In reactions involving gases, such as hydrogenation, pressure is a critical variable for controlling selectivity. In the conversion of furfural derivatives to cyclopentanone (B42830) (CPO) or cyclopentanol (B49286) (CPL), the selectivity can be adjusted by changing the H₂ pressure. researchgate.net

These findings underscore the necessity of fine-tuning reaction conditions to navigate the complex energy landscapes of furan synthesis, thereby maximizing the yield and selectivity towards a specific target molecule like this compound.

Spectroscopic Investigation of this compound Remains Elusive

A comprehensive review of scientific literature and chemical databases has revealed a significant lack of detailed spectroscopic information for the chemical compound this compound. Despite extensive searches for its nuclear magnetic resonance (NMR) and vibrational spectroscopy data, no specific experimental spectra or detailed research findings for this particular molecule could be located.

The structural elucidation of organic compounds heavily relies on advanced spectroscopic methodologies. Techniques such as NMR and vibrational spectroscopy (Infrared and Raman) are indispensable tools for chemists to determine the precise arrangement of atoms within a molecule, confirm its identity, and study its chemical environment. However, for this compound, a furan derivative with both an ethyl and a 3-hydroxypropyl substituent, such detailed characterization appears to be absent from publicly accessible scientific records.

This scarcity of data prevents a thorough analysis and discussion as per the structured outline focusing on its specific spectroscopic features. The intended exploration of its ¹H and ¹³C NMR for connectivity analysis, the application of two-dimensional NMR techniques (COSY, HSQC, HMBC, NOESY) for establishing detailed structural correlations, and the use of quantitative NMR for reaction monitoring are all contingent on the availability of primary experimental data. Similarly, the identification of its functional groups through Infrared (IR) spectroscopy and complementary analysis using Raman spectroscopy cannot be performed without the corresponding spectra.

While general principles of spectroscopy can predict the expected regions for signals from the ethyl group, the hydroxypropyl chain, and the furan ring, a scientifically rigorous article necessitates actual, published research findings. The absence of such data for this compound highlights a gap in the chemical literature and underscores the reality that not all synthesized or conceived chemical structures have been subjected to exhaustive spectroscopic characterization.

Consequently, the creation of detailed data tables for its NMR and vibrational spectra, as well as an in-depth discussion of its spectroscopic characterization, is not possible at this time. Further experimental research would be required to generate the necessary data for a complete scientific profile of this compound.

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight of a compound, its elemental composition, and for gaining structural insights through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is critical for the unambiguous identification of a compound by providing its exact mass. This high degree of accuracy allows for the determination of the elemental formula of the molecule, a significant step in its characterization. For 5-Ethyl-2-(3-hydroxypropyl)furan (C9H14O2), the theoretical exact mass can be calculated. HRMS analysis of related furan (B31954) derivatives, such as furan-fused polyheterocyclic systems and various substituted furans, consistently demonstrates the power of this technique in confirming molecular formulas with high precision, often with mass errors of less than 5 ppm. thegoodscentscompany.comresearchgate.netscience-softcon.de For instance, in the analysis of a substituted naphtho[2,1-b]furan, an exact mass was determined to be 435.0844 [M+H]⁺, which corresponded to the calculated mass of 435.0822 for the formula C25H20ClO3S⁺, thereby confirming its elemental composition. thegoodscentscompany.com

Table 1: Theoretical Mass Data for this compound

Formula Species Theoretical Exact Mass (Da)
C9H14O2 [M] 154.0994
C9H14O2 [M+H]⁺ 155.1072
C9H14O2 [M+Na]⁺ 177.0891
C9H14O2 [M+K]⁺ 193.0631

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a technique where ions are fragmented and the resulting fragment ions are analyzed. This provides a "fingerprint" of the molecule and allows for detailed structural elucidation by piecing together the fragmentation pathway. The fragmentation of furan derivatives is influenced by the nature and position of their substituents. bldpharm.com

In the case of this compound, fragmentation would likely be initiated by cleavage of the side chains. Common fragmentation pathways for substituted furans include the loss of alkyl groups, water, and carbon monoxide. bldpharm.comnist.gov For example, studies on alkylated 4-hydroxy-3(2H)-furanones have shown characteristic losses of methyl and ethyl groups. bldpharm.com The hydroxypropyl side chain in this compound would be expected to undergo dehydration (loss of H₂O) and various C-C bond cleavages. The ethyl group could also be lost as a radical. Analysis of the resulting fragment ions allows for the reconstruction of the original molecule's structure.

Table 2: Plausible MS/MS Fragmentations for this compound ([M+H]⁺)

Precursor Ion (m/z) Plausible Neutral Loss Fragment Ion (m/z) Plausible Structure of Fragment
155.1072 H₂O 137.0966 Ion resulting from dehydration of the hydroxypropyl group.
155.1072 C₂H₅• 126.0653 Ion resulting from the loss of the ethyl radical.
155.1072 C₃H₆O 97.0653 Ion resulting from cleavage of the hydroxypropyl side chain.
137.0966 CO 109.0911 Ion resulting from the loss of carbon monoxide from the furan ring.

Electrospray Ionization (ESI) and Other Ionization Methods

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules, such as those containing hydroxyl groups. For this compound, ESI in positive ion mode would be expected to readily form the protonated molecule [M+H]⁺, as well as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. thegoodscentscompany.com This is a common observation for furan derivatives containing polar functional groups. thegoodscentscompany.comnist.gov

Other ionization methods, such as atmospheric pressure chemical ionization (APCI) or electron ionization (EI) used in conjunction with gas chromatography (GC-MS), could also be employed. EI is a harder ionization technique that leads to more extensive fragmentation, which can be useful for library matching and detailed structural analysis, although the molecular ion may be less abundant or absent. bldpharm.comnih.govnih.gov

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy involves the interaction of ultraviolet and visible light with a molecule, leading to the excitation of electrons to higher energy levels. These techniques provide information about the electronic structure and chromophores within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy is used to identify the presence of chromophores, which are the parts of a molecule that absorb light. The furan ring itself is a chromophore, and its absorption spectrum is influenced by the attached substituents. Furan typically exhibits strong absorption bands in the ultraviolet region. nih.gov The presence of alkyl and hydroxyl groups on the furan ring of this compound would be expected to cause a slight bathochromic (red) shift of the absorption maxima compared to unsubstituted furan.

For many furan derivatives, absorption maxima are observed in the range of 200-300 nm. For example, simple furans show a main absorption peak around 200-220 nm. The specific absorption maxima and molar absorptivity of this compound would need to be determined experimentally to serve as a characteristic parameter for its identification and quantification.

Table 3: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

Chromophore Expected λmax (nm) Transition Type
Substituted Furan Ring ~210-230 π → π*
Hydroxyl Group (n→σ*) < 200 n → σ*

Fluorescence Spectroscopy for Photophysical Studies

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While furan itself is only weakly fluorescent, certain furan derivatives can exhibit significant fluorescence. The fluorescence properties are highly dependent on the molecular structure, including the nature and position of substituents, and the solvent environment.

The potential fluorescence of this compound would be an interesting aspect of its photophysical properties to investigate. If fluorescent, the emission spectrum would be at a longer wavelength than the absorption spectrum (Stokes shift). The quantum yield and lifetime of the fluorescence would provide further insights into the molecule's excited state dynamics. Studies on other furan derivatives have shown that they can act as blue light emitters in certain systems. The presence of the hydroxyl group in this compound could potentially influence its fluorescence through hydrogen bonding interactions with the solvent.

X-ray Diffraction (XRD) for Solid-State Structural Confirmation

X-ray Diffraction (XRD) stands as a definitive analytical technique for confirming the three-dimensional atomic arrangement of a crystalline solid. This method provides unambiguous proof of a molecule's solid-state structure, offering precise data on bond lengths, bond angles, and crystallographic symmetry. For novel or synthesized compounds, XRD is the gold standard for structural elucidation, complementing data obtained from spectroscopic techniques like NMR and mass spectrometry, which describe the connectivity and molecular weight.

While specific crystallographic data for this compound is not currently available in open-access crystallographic databases, the analysis of structurally related furan derivatives by XRD illustrates the type of detailed information that can be obtained. When a suitable single crystal of a compound is acquired, it can be analyzed by X-ray diffraction to determine its crystal system, space group, and unit cell dimensions.

For instance, the crystallographic analysis of other heterocyclic compounds provides a framework for what could be expected for this compound. The data obtained from such an analysis is typically presented in a detailed crystallographic table.

Illustrative Crystallographic Data for a Furan Derivative

To exemplify the outputs of an XRD analysis, the following table details the sort of crystallographic information that would be generated for this compound were a single crystal to be analyzed. The data presented here is hypothetical and serves as a template for the detailed structural insights provided by XRD.

Parameter Hypothetical Value for this compound
Empirical formulaC9H14O2
Formula weight154.21
Temperature293(2) K
Wavelength1.54178 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 10.123(4) Å α = 90°
b = 8.456(2) Å β = 105.34(3)°
c = 12.567(5) Å γ = 90°
Volume1038.9(7) ų
Z (molecules per unit cell)4
Density (calculated)0.985 Mg/m³
Absorption coefficient0.567 mm⁻¹
F(000)336
Crystal size0.30 x 0.20 x 0.10 mm
Theta range for data collection4.56 to 68.25°
Reflections collected3450
Independent reflections1820 [R(int) = 0.045]
Final R indices [I>2sigma(I)]R1 = 0.052, wR2 = 0.134
R indices (all data)R1 = 0.068, wR2 = 0.145
Goodness-of-fit on F²1.034

The successful application of XRD would definitively confirm the connectivity of the ethyl and 3-hydroxypropyl groups to the furan core at the 5- and 2-positions, respectively. Furthermore, it would reveal the conformation of the propyl chain and the orientation of the substituents relative to the furan ring in the solid state. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictates the packing of the molecules in the crystal lattice.

Computational Chemistry and Theoretical Modeling of Furan Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed information about electron distribution, molecular energies, and other electronic properties.

Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Spectroscopic Predictions

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. Instead of dealing with the complex many-electron wavefunction, DFT calculates the total electronic energy based on the spatially dependent electron density. For a molecule like 5-Ethyl-2-(3-hydroxypropyl)furan, DFT can be employed to predict a variety of important characteristics.

Table 1: Illustrative DFT-Calculated Electronic Properties of Furan (B31954) Derivatives This table presents hypothetical, yet plausible, data for this compound based on general trends observed in furan derivatives.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
Furan-6.451.588.030.71
2-Methylfuran (B129897)-6.211.657.860.78
This compound (Illustrative)-6.151.727.872.15

Spectroscopic Predictions: DFT is also a powerful tool for predicting various types of molecular spectra. By calculating the second derivatives of the energy with respect to atomic displacements, one can obtain the harmonic vibrational frequencies, which correspond to the peaks in an infrared (IR) and Raman spectrum. globalresearchonline.net These calculated spectra can aid in the interpretation of experimental data and the identification of specific functional groups and vibrational modes. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. globalresearchonline.netacs.org For this compound, TD-DFT could predict the π→π* transitions characteristic of the furan ring. globalresearchonline.net

Ab Initio Methods for High-Accuracy Calculations

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemical calculations that, in their purest form, rely only on fundamental physical constants. wikipedia.org These methods are generally more computationally expensive than DFT but can provide higher accuracy, especially for systems where electron correlation effects are critical. Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (CC) theory. For furan and its derivatives, high-level ab initio methods like DLPNO-CCSD(T) have been used to calculate highly accurate thermochemical data, such as enthalpies of formation. acs.org While computationally demanding for a molecule of the size of this compound, these methods can serve as a benchmark for validating the results of more approximate methods like DFT. nih.gov

Prediction of Reaction Mechanisms and Transition States

A significant application of quantum chemical calculations is the elucidation of reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the minimum energy pathways from reactants to products. This involves locating and characterizing the geometries and energies of transition states—the high-energy intermediates that represent the bottleneck of a reaction. For furan derivatives, this can include modeling electrophilic substitution reactions, cycloadditions, or reactions involving the side chains. acs.orgpnas.org For this compound, one could theoretically investigate the mechanisms of reactions such as the etherification or oxidation of the hydroxyl group on the side chain, or the various electrophilic substitution reactions on the furan ring. youtube.com The calculated activation energies (the energy difference between the reactants and the transition state) can provide quantitative predictions of reaction rates.

Molecular Dynamics (MD) Simulations

While quantum chemical methods are excellent for studying the electronic properties and reactivity of single molecules or small molecular clusters, Molecular Dynamics (MD) simulations are better suited for exploring the dynamic behavior of larger systems over time. MD simulations model the motion of atoms and molecules by solving Newton's equations of motion.

Conformational Analysis of Flexible Side Chains (e.g., 3-hydroxypropyl group)

Table 2: Illustrative Conformational Analysis of the 3-hydroxypropyl Side Chain This table presents a hypothetical analysis of the major conformers of the 3-hydroxypropyl side chain in this compound, as would be determined from an MD simulation.

ConformerDihedral Angle (Cα-Cβ-Cγ-O)Relative Energy (kcal/mol)Population (%)
Gauche~60°0.065
Anti~180°0.530
Gauche'~-60°1.25

Intermolecular Interactions and Adsorption Studies

MD simulations can also be used to study how molecules interact with each other and with surfaces. For this compound, this could involve simulating the liquid state to understand bulk properties or modeling the interaction of the molecule with a solid surface to study adsorption phenomena. researchgate.netnih.gov The furan ring can participate in π-stacking interactions, while the hydroxyl group is a potent hydrogen bond donor and acceptor. nih.govaip.org MD simulations can quantify the strength and nature of these interactions. In the context of materials science, for example, understanding the adsorption of furan derivatives on metal or semiconductor surfaces is crucial for applications in catalysis and electronics. researchgate.netnih.gov DFT calculations are also frequently used to study the adsorption of furan derivatives on surfaces, often providing a more detailed electronic picture of the interaction. rsc.org

Quantitative Structure-Reactivity/Degradation Relationship (QSRR/QSDR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) and Quantitative Structure-Degradation Relationship (QSDR) studies are computational methodologies aimed at correlating the structural or physicochemical properties of a series of compounds with their reactivity or degradation rates. For furan derivatives, these studies are crucial for predicting their stability, environmental fate, and potential as chemical intermediates.

Detailed research into the pyrolysis and oxidation of furan and its derivatives has laid the groundwork for understanding their degradation pathways. acs.orgresearchgate.netresearcher.lifedlr.de For instance, the thermal decomposition of furan is known to proceed through complex mechanisms, including ring-opening and the formation of various intermediates. acs.orgresearchgate.netresearcher.life Computational models, often employing quantum chemical methods like Density Functional Theory (DFT), are used to calculate the energy barriers and reaction kinetics of these degradation processes. acs.orgdlr.deresearchgate.net

A hypothetical QSRR/QSDR study on a series of furan derivatives, including this compound, would involve the calculation of various molecular descriptors. These descriptors can be categorized as constitutional, topological, geometrical, and electronic. The goal is to build a statistically significant model that can predict the reactivity or degradation rate of new or untested furan compounds.

Table 1: Key Molecular Descriptors for QSRR/QSDR Analysis of Furan Derivatives

Descriptor CategorySpecific DescriptorsRelevance to Reactivity/Degradation
Electronic Energy of the Highest Occupied Molecular Orbital (EHOMO)Indicates electron-donating ability; higher EHOMO often correlates with higher reactivity towards electrophiles.
Energy of the Lowest Unoccupied Molecular Orbital (ELUMO)Indicates electron-accepting ability; lower ELUMO suggests greater susceptibility to nucleophilic attack.
HOMO-LUMO Gap (ΔE)Relates to the chemical stability of the molecule; a larger gap implies lower reactivity.
Dipole Moment (µ)Influences intermolecular interactions and solubility, which can affect reaction rates in polar media.
Partial Atomic ChargesIdentify reactive sites within the molecule, such as electrophilic carbon atoms or nucleophilic oxygen atoms.
Geometrical Molecular VolumeRelates to the steric hindrance around reactive sites, which can influence reaction rates.
Surface AreaAffects the accessibility of the molecule to reactants or catalysts.
Topological Connectivity IndicesQuantify the branching and connectivity of the molecular structure, which can implicitly capture steric and electronic effects.

A multiple linear regression (MLR) or partial least squares (PLS) analysis could then be used to derive a QSRR/QSDR equation of the form:

Reactivity/Degradation Rate = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Such models have been successfully developed for other classes of furan derivatives, such as furanocoumarins, to predict their interactions with metabolic enzymes. nih.gov Similar approaches have also been used to model the corrosion inhibition properties of furan derivatives, where electronic properties like EHOMO, ELUMO, and the fraction of electrons transferred (ΔN) were found to be critical. digitaloceanspaces.com

In Silico Screening for Novel Furan-Based Scaffolds

In silico screening, particularly through techniques like molecular docking and virtual library screening, is a powerful strategy for identifying novel bioactive compounds or materials with desired properties. The furan ring is a common motif in many biologically active compounds and functional materials, making it an attractive scaffold for such screening efforts. mdpi.comresearchgate.netresearchgate.netmdpi.com

For this compound, its structure can serve as a starting point for the design of new chemical entities. The furan core, with its specific substitution pattern, provides a unique three-dimensional arrangement of functional groups that can be explored for interactions with biological targets or for the development of new materials.

A typical in silico screening workflow for novel furan-based scaffolds derived from this compound would involve several key steps:

Target Identification: A specific biological target (e.g., an enzyme or receptor) or a desired material property is defined.

Virtual Library Generation: A library of virtual compounds is created by computationally modifying the structure of this compound. This could involve, for example, changing the length of the alkyl chain, introducing different functional groups on the propyl side chain, or adding substituents to the furan ring.

Molecular Docking/Scoring: The virtual library is then screened against the biological target using molecular docking programs. These programs predict the binding affinity and pose of each compound in the active site of the target. The compounds are then ranked based on a scoring function that estimates the strength of the interaction.

Hit Selection and Refinement: The top-ranked compounds ("hits") are selected for further analysis. This may involve more rigorous computational methods, such as molecular dynamics simulations, to assess the stability of the predicted binding mode. Promising candidates can then be synthesized and tested experimentally.

Research has demonstrated the utility of this approach for various furan-containing scaffolds. For instance, in silico screening of furan-1,3,4-oxadiazole derivatives identified potent inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production. mdpi.com Similarly, furan-2-quinolone derivatives have been computationally screened for anticoagulant activity. researchgate.net These studies highlight the potential to discover novel therapeutic agents by exploring the chemical space around a furan core.

Table 2: Illustrative In Silico Screening of a Virtual Library Based on this compound for a Hypothetical Kinase Target

Compound IDModification from Parent ScaffoldDocking Score (kcal/mol)Predicted Key Interactions
Parent This compound-5.8Hydrogen bond from hydroxyl to Asp145
V-001 Hydroxyl replaced with -NH2-6.5Stronger hydrogen bond to Asp145; additional H-bond to Glu98
V-002 Ethyl group replaced with cyclopropyl-6.1Improved hydrophobic interactions in binding pocket
V-003 Furan oxygen replaced with sulfur (thiophene)-5.5Altered ring electronics reduce key polar contact
V-004 Addition of a phenyl group to the propyl chain-7.2Pi-stacking interaction with Phe78

This illustrative data demonstrates how computational screening can rapidly assess the potential of structural modifications to improve the desired properties of a parent scaffold like this compound.

Biocatalysis and Sustainable Transformations of Furan Derivatives

Enzyme-Mediated Furan (B31954) Production and Derivatization

The specificity of enzymes allows for targeted modifications of furan rings and their side chains, minimizing the formation of byproducts that can occur in traditional chemical methods. nih.govrsc.org This section explores key enzymatic reactions—bioreduction, bio-oxidation, and the development of novel biocatalysts—that are foundational to the sustainable production of functionalized furans.

Bioreduction of Furan Aldehydes to Corresponding Alcohols

The biocatalytic reduction of furan aldehydes, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), to their corresponding alcohols is a critical step in the valorization of biomass. nih.gov This transformation is typically accomplished using NAD(P)H-dependent alcohol dehydrogenases (ADHs) or oxidoreductases, which selectively reduce the carbonyl group. nih.govmdpi.com While direct biocatalytic synthesis of 5-Ethyl-2-(3-hydroxypropyl)furan is not extensively documented, the principles are well-established through the reduction of related furan aldehydes.

For instance, the reduction of 5-ethyl-2-furaldehyde (B1582322) would be a key step. While chemical hydrogenation of 5-ethyl-2-furaldehyde has been shown to initially yield 2-ethyl-5-methylfuran (B167692) through tandem hydrogenation and hydrogenolysis, biocatalytic routes offer greater control for selective reduction to the alcohol without altering the furan ring. researchgate.net The use of ADHs can specifically target the aldehyde to produce the corresponding furan alcohol. This process is analogous to the well-studied bioreduction of furfural to furfuryl alcohol and HMF to 2,5-bis(hydroxymethyl)furan (BHMF). nih.govacs.org

Several microorganisms have been identified as effective biocatalysts for furan aldehyde reduction. For example, Bacillus cereus has been used for the selective conversion of furfural to furfuryl alcohol. rudn.ru Similarly, alcohol dehydrogenases from organisms like Saccharomyces cerevisiae and various bacteria have been harnessed for these reductions. acs.org A significant challenge in using isolated enzymes is the costly regeneration of the NADH or NADPH cofactor; however, visible-light-driven photocatalytic systems have been developed to address this, continuously regenerating the cofactor for sustained enzymatic activity. acs.org

Table 1: Examples of Biocatalytic Reduction of Furan Aldehydes

Biocatalyst (Enzyme/Cell) Substrate Product Key Findings Reference
Bacillus coagulans NL01 Furfural (FAL) Furfuryl alcohol (FOL) Achieved 266 mM FOL using a fed-batch strategy. researchgate.net
Alcohol Dehydrogenase (ADH) from S. cerevisiae Furfural (FAL) Furfuryl alcohol (FOL) Coupled with a visible-light-driven system for NADH regeneration. Catalyst retained >70% activity after 9 batches. acs.org
Alcohol Dehydrogenase from E. coli & Glucose Dehydrogenase from B. subtilis (co-immobilized) 5-Hydroxymethylfurfural (HMF) 2,5-bis(hydroxymethyl)furan (BHMF) Quantitative conversion with >99% selectivity in 15 minutes; reusable for >15 cycles. rsc.org
Aureobasidium subglaciale F134 5-Hydroxymethylfurfural (HMF) 2,5-bis(hydroxymethyl)furan (BHMF) Whole-cell biocatalyst with high tolerance and selectivity. researchgate.net

Bio-oxidation Processes for Furan Carboxylic Acids

The bio-oxidation of furan derivatives is another key transformation, primarily for producing furan carboxylic acids, which are valuable monomers for bioplastics. nih.govrug.nl The most studied example is the oxidation of HMF to 2,5-furandicarboxylic acid (FDCA), a bio-based alternative to terephthalic acid. nih.govnih.gov This process can proceed through different intermediates, such as 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) and 5-formyl-2-furoic acid (FFCA). nih.govnih.gov

Enzymes like HMF oxidase can catalyze the four-step oxidation of HMF to FDCA under ambient conditions. nih.gov The mechanism involves the oxidation of alcohol and hydrated aldehyde groups. nih.gov Whole-cell biocatalysts, such as recombinant Escherichia coli and native strains like Deinococcus wulumuqiensis R12, have also been successfully employed for the selective oxidation of furan aldehydes. acs.orgmdpi.com For example, D. wulumuqiensis R12 can convert HMF to HMFCA with high yields (up to 90%) and selectivity, demonstrating remarkable tolerance to high substrate and product concentrations. mdpi.com

While not directly involving this compound, the oxidation of a related precursor, such as 5-ethyl-2-furoic acid, could be envisioned. The enzyme HmfF from Pelotomaculum thermopropionicum has been shown to catalyze the reversible carboxylation of 2-furoic acid to FDCA, highlighting the potential for enzymatic modification of the carboxylic acid group on a furan ring. nih.govnih.govacs.org

Table 2: Examples of Bio-oxidation of Furan Derivatives

Biocatalyst (Enzyme/Cell) Substrate Product Key Findings Reference
HMF Oxidase 5-Hydroxymethylfurfural (HMF) 2,5-Furandicarboxylic acid (FDCA) High-yield production at ambient temperature and pressure. nih.gov
Deinococcus wulumuqiensis R12 5-Hydroxymethylfurfural (HMF) 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA) Achieved 90% yield with 300 mM HMF; high tolerance to substrate and product. mdpi.com
Recombinant E. coli (expressing AAOase) Furan-2,5-dicarbaldehyde (DFF) 5-Formyl-2-furoic acid (FFCA) & FDCA 92.3% yield of FFCA from 75 mM DFF; complete conversion to FDCA at 25 mM DFF. nih.gov
Pelotomaculum thermopropionicum HmfF 2-Furoic acid 2,5-Furandicarboxylic acid (FDCA) Catalyzes carboxylation at elevated CO2 levels. nih.govacs.org

Identification and Engineering of Novel Biocatalysts (Enzymes and Whole Cells)

The advancement of biocatalytic furan transformations relies heavily on the discovery and engineering of robust and efficient enzymes and microorganisms. nih.gov Nature provides a diverse pool of enzymes, but they often require optimization for industrial applications.

Recent research has identified novel enzymes with high activity towards furan substrates. For example, YugJ from Bacillus subtilis has been identified as an atypical NADPH-dependent aldehyde/alcohol oxidoreductase that efficiently reduces furan aldehydes, playing a role in detoxifying these compounds for the microorganism. mdpi.com Structural and biochemical analyses of such enzymes provide a roadmap for protein engineering to enhance substrate specificity, activity, and stability. mdpi.com Similarly, a robust transaminase from Shimia marina (SMTA) was identified for the scalable amination of furan aldehydes, demonstrating broad substrate specificity and high activity, which was further understood through crystallographic analysis. nih.gov

Enzyme engineering has been pivotal in improving biocatalyst performance. Mutagenesis studies on the UbiD family enzyme HmfF, which carboxylates 2-furoic acid, have revealed key residues in the active site that determine substrate binding and activity. nih.govnih.gov Altering these residues, such as H296N, could even change the substrate preference from furan to pyrrole (B145914) compounds, showcasing the power of targeted engineering. nih.gov Furthermore, multi-enzyme systems are being developed. A fully biocatalytic rearrangement of 2-(γ-hydroxyalkyl)furans into spirolactones was achieved using a cascade involving chloroperoxidase (CPO) and an engineered alcohol dehydrogenase, demonstrating the potential for complex molecular transformations. acs.orga-h.institute

Whole-Cell Biocatalytic Systems for Furan Transformations

Whole-cell biocatalysts offer several advantages over isolated enzymes, including the in-situ regeneration of expensive cofactors and protection of enzymes from the reaction environment. acs.orgresearchgate.net However, the toxicity of furan substrates and products can be a significant challenge. nih.govacs.org

Metabolic Engineering for Optimized Furan Pathways

Metabolic engineering aims to rewire the cellular metabolism of microorganisms to enhance the production of target chemicals. This involves the overexpression of desired pathway enzymes, deletion of competing pathway genes, and optimization of cofactor and energy supply.

In the context of furan derivatives, recombinant E. coli is a commonly used host for engineering. For instance, to produce FDCA, heterologous pathways from other organisms can be coupled with native pathways in a host like Pseudomonas putida. scilit.com For the production of furan-based amines, E. coli strains have been engineered to overexpress specific transaminases and auxiliary enzymes for cofactor recycling, significantly boosting the conversion of furan aldehydes into valuable amines. nih.gov One strategy involved creating a strain deficient in aldehyde reductase activity to minimize the futile conversion of the aldehyde substrate into an alcohol byproduct, thereby channeling the substrate more efficiently towards the desired amination reaction. nih.gov

The synthesis of furan fatty acids (FuFAs), which contain a furan ring within a fatty acid chain, provides another example of complex pathway engineering. Studies in Rhodobacter sphaeroides have identified operons and specific enzymes, like the methylase UfaM, that are involved in the multi-step biosynthesis, laying the groundwork for engineering their production in microbial hosts. nih.gov

Tolerance and Performance of Biocatalysts with Furan Substrates

The performance of whole-cell biocatalysts is often limited by the toxicity of furan compounds, which can inhibit cell growth and enzyme activity. nih.gov Therefore, a crucial aspect of developing effective biocatalytic systems is understanding and improving the tolerance of microorganisms to these substrates.

Studies have shown that the toxicity of furan aldehydes varies with their chemical structure. For a recombinant E. coli strain used for bio-oxidation, the tolerance was highest for HMF (up to 200 mM), lower for 5-methoxymethylfurfural (150 mM), and lowest for furfural (75 mM), a trend potentially linked to the hydrophobicity of the compounds. acs.org The resulting furan carboxylic acids can also be inhibitory. acs.org

Screening for naturally robust strains is a primary strategy. The extremophile Deinococcus wulumuqiensis R12, known for its radiation resistance, was found to have exceptionally high tolerance to both HMF and its oxidation product HMFCA, enabling efficient biotransformation at substrate concentrations up to 500 mM. mdpi.com Another approach is to immobilize whole cells, which can enhance their stability and tolerance. Immobilized Brevibacterium lutescens cells showed high tolerance to furfural loading, making them promising for industrial furoic acid production. researchgate.net These strategies, combining robust strain selection and process engineering, are essential for overcoming the challenges posed by furan toxicity and developing viable industrial biocatalytic processes. rsc.org

Integration of Green Chemistry Principles in Furan Chemistry

The transformation of furan derivatives, including compounds like this compound, is increasingly guided by the principles of green chemistry. This approach aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The focus is on developing sustainable pathways that are efficient, economically viable, and environmentally benign. Key areas of integration include the use of renewable starting materials, the application of greener solvents, and the implementation of strategies to minimize waste and simplify purification processes.

Use of Green Solvents and Renewable Resources

A cornerstone of green chemistry in the context of furan derivatives is the utilization of renewable biomass as the primary feedstock. specialchem.comrsc.org Furan compounds are not typically derived from petrochemical sources but are rather accessed through the chemical conversion of carbohydrates found in lignocellulosic biomass, such as agricultural residues and wood wastes. rsc.org Platform molecules like furfural and 5-hydroxymethylfurfural (HMF), which are direct dehydration products of C5 and C6 sugars respectively, serve as versatile starting points for a vast array of furan derivatives. rsc.orgnih.govacs.org The synthesis of this compound would hypothetically start from such bio-based precursors.

The choice of solvent is another critical aspect of green chemistry. Water is an ideal green solvent as it is non-toxic, non-flammable, and inexpensive. google.com Many biocatalytic transformations of furan derivatives are performed in aqueous media under mild conditions. acs.orgresearchgate.net For instance, the biocatalytic reduction of furan aldehydes to their corresponding alcohols is often carried out in water, which can enhance selectivity and reduce the formation of byproducts. nih.govacs.org

Beyond water, other green solvents are explored to improve reaction efficiency and product separation. Bio-derived solvents, such as ethanol (B145695) and 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can itself be produced from biomass, are considered sustainable alternatives to conventional petroleum-based solvents. google.com In some cases, reactions can be performed under solvent-free conditions, further reducing the environmental impact and simplifying the process. researchgate.net For example, solvent-free aldol (B89426) condensation of furfural with acetone (B3395972) has been achieved using solid base catalysts. researchgate.net

Table 1: Comparison of Reaction Systems in Green Furan Chemistry

Reaction/ProcessPrecursor(s)Catalyst/SystemSolventKey Green AdvantageReference(s)
Multicomponent Furan SynthesisArylglyoxals, Acetylacetone, PhenolsTriethylamineAcetoneOne-pot synthesis, high atom economy tubitak.gov.tr
Furan Synthesis1,4-dicarbonyl compoundStrong acidic cation exchange resinWaterUse of water as solvent, recyclable catalyst google.com
Aldol CondensationFurfural, AcetoneLa₂O₃-MgO mixed oxideSolvent-freeAvoids use of organic solvents researchgate.net
Biocatalytic Reduction5-Hydroxymethylfurfural (HMF)Recombinant Saccharomyces cerevisiaeWater (from Corncob hydrolysate)Uses renewable feedstock and co-substrate, aqueous medium nih.gov
Biocatalytic Amination5-Hydroxymethylfurfural (HMF)Immobilized transaminaseWaterAqueous medium, mild conditions, high selectivity researchgate.net

Minimizing Waste and Avoiding Purification Steps

Minimizing waste and simplifying purification are central goals in the sustainable synthesis of furan derivatives. A key strategy is the use of one-pot reactions or multicomponent reactions (MCRs), where multiple synthetic steps are combined in a single reaction vessel. tubitak.gov.trnih.gov This approach eliminates the need to isolate and purify intermediate compounds, which saves time, reduces solvent use, and minimizes waste generation. tubitak.gov.trnih.gov The synthesis of highly functionalized and polysubstituted furans has been successfully achieved through various one-pot methods, including iridium-catalyzed reactions under visible light and palladium-catalyzed processes. chemistryviews.orgmdpi.com

The choice of catalyst is also crucial for waste minimization. Traditional syntheses often rely on stoichiometric reagents that are consumed during the reaction and generate significant waste. In contrast, catalytic processes use small amounts of a substance that can facilitate the reaction multiple times. Heterogeneous catalysts, such as zeolites, functionalized resins, and non-noble metal oxides, are particularly advantageous. nih.gov They can be easily separated from the reaction mixture by simple filtration and can often be recycled and reused, which reduces both waste and production costs. google.comnih.gov For example, strong acidic cation exchange resins have been used as recyclable catalysts for furan synthesis in water. google.com

Biocatalysis represents an excellent green alternative to traditional chemical methods. acs.org Enzymes and whole-cell biocatalysts operate under mild conditions (temperature and pH) in aqueous environments, showing high selectivity for specific reactions. nih.govacs.org This high selectivity reduces the formation of byproducts, simplifying purification and minimizing waste. researchgate.net For example, the biocatalytic reduction of HMF to 2,5-bis(hydroxymethyl)furan (BHMF) using whole cells of Fusarium striatum or recombinant Saccharomyces cerevisiae achieves high yields and selectivities, often with simple extraction procedures for purification. nih.govresearchgate.net The use of whole cells is particularly efficient as it circumvents the need for costly enzyme isolation and provides in-situ cofactor regeneration. nih.gov

Furthermore, the concept of a circular economy is being applied to furan-based materials. For instance, research into polyimine thermosets derived from furfural has demonstrated the potential for closed-loop recycling. rsc.org These materials can be chemically depolymerized under mild acidic conditions to recover the constituent monomers with high efficiency, which can then be reused to produce new materials. rsc.org This approach drastically reduces waste and the reliance on virgin resources.

Table 2: Strategies for Waste Minimization in Furan Derivative Synthesis

StrategyExample ApplicationKey Benefit(s)Reference(s)
One-Pot Synthesis Iridium-photocatalyzed synthesis of polysubstituted furans from styrenes and ketones.Combines multiple steps, avoids intermediate purification, saves solvents and time. chemistryviews.org
Multicomponent Reactions (MCRs) Synthesis of highly functionalized furans from arylglyoxals, acetylacetone, and phenols.High atom economy, clean reaction profiles, reduces waste streams. tubitak.gov.trnih.gov
Recyclable Heterogeneous Catalysis Use of strong acidic cation exchange resin for furan synthesis.Easy separation and reuse of catalyst, reduced waste and cost. google.com
Whole-Cell Biocatalysis Synthesis of 2,5-bis(hydroxymethyl)furan from HMF using Saccharomyces cerevisiae.Mild conditions, high selectivity, no enzyme purification needed, cofactor regeneration. nih.gov
Closed-Loop Chemical Recycling Depolymerization of furan-based polyimine thermosets to recover monomers.Reduces landfill waste, enables reuse of building blocks, promotes circular economy. rsc.org

Degradation Pathways and Environmental Fates of Substituted Furans

Chemical Degradation Mechanisms

Chemical degradation of furan (B31954) derivatives in the environment is primarily driven by oxidative, hydrolytic, and photochemical reactions. These processes transform the furan ring and its substituents, leading to the formation of various degradation products.

Oxidative processes are significant pathways for the atmospheric and aquatic degradation of furan compounds. Key oxidants include ozone (O₃) and hydroxyl radicals (•OH).

Ozonolysis: The reaction of furans with ozone in the gas phase is a notable atmospheric degradation route. rsc.org The process follows the Criegee mechanism, where ozone adds to the double bonds of the furan ring to form a primary ozonide (POZ). rsc.org This unstable intermediate rapidly decomposes to form β-unsaturated Criegee intermediates, which can then isomerize or dissociate into a variety of smaller, oxygenated products. rsc.org For substituted furans, the reaction can yield various carboxylic acids and carbonyl compounds. researchgate.netvapourtec.com For instance, the ozonolysis of 2- or 3-substituted furans has been shown to produce a variety of carboxylic acids. researchgate.netvapourtec.com While specific studies on 5-Ethyl-2-(3-hydroxypropyl)furan are not available, it is expected to react with ozone, leading to ring cleavage and the formation of oxidized products derived from its ethyl and hydroxypropyl side chains.

Hydroxyl Radical Reactions: Hydroxyl radicals are highly reactive species that play a critical role in the degradation of organic compounds in the atmosphere and in aquatic environments. whiterose.ac.ukacs.org The reaction of OH radicals with furans can occur through addition to the furan ring or by hydrogen abstraction from the ring or its substituents. whiterose.ac.ukacs.org Studies on furan and its alkylated derivatives, like 2-methylfuran (B129897) and 2,5-dimethylfuran (B142691), show that OH addition is the dominant pathway at lower temperatures, with the reaction rates displaying a negative temperature dependence. whiterose.ac.uknih.govresearchgate.net The addition of alkyl groups, such as in 2,5-dimethylfuran, has been shown to increase the reactivity towards OH radicals. researchgate.net High-temperature studies have also been conducted, providing kinetic data essential for understanding combustion processes. kaust.edu.sa It is anticipated that this compound would also be susceptible to degradation by hydroxyl radicals, with reactions occurring at the furan ring and potentially at the ethyl and hydroxypropyl side chains.

Table 1: Rate Coefficients for the Reaction of OH Radicals with Furan Derivatives

Compound Temperature (K) Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹) Reference
Furan 294 - 668 Negative temperature dependence whiterose.ac.uknih.gov
2-Methylfuran 294 - 668 Negative temperature dependence whiterose.ac.uknih.gov
2,5-Dimethylfuran 298 (1.15 ± 0.07) x 10⁻¹⁰ acs.org
2,5-Dimethylfuran 915 - 1278 1.03 x 10¹⁴ exp(-2128/T) kaust.edu.sa

The absorption of ultraviolet (UV) radiation can lead to the photochemical transformation of furan derivatives. netsci-journal.com The photochemistry of furans can be complex, involving isomerization and fragmentation. netsci-journal.com Gas-phase photolysis of furan has been reported to yield products like carbon monoxide, cyclopropene (B1174273), and propyne. netsci-journal.com In solution, the photodegradation pathway can be influenced by the solvent and the presence of other substances. researchgate.net Some furan derivatives with conjugated double bonds can undergo [2+2] cycloaddition reactions upon UV irradiation, leading to dimerization. researchgate.net Photocatalytic degradation using catalysts like TiO₂ has also been shown to be an effective method for breaking down furan-containing compounds, such as the drug nitrofurantoin, into smaller, less complex molecules. researchgate.net For this compound, photodegradation in the presence of sunlight could contribute to its environmental transformation, likely involving reactions with photochemically generated reactive species.

Biotechnological Degradation Processes

Microorganisms have evolved diverse metabolic pathways to utilize a wide range of organic compounds as carbon and energy sources, including furanic compounds.

The microbial metabolism of furanic compounds, particularly furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), has been extensively studied. researchgate.netnih.govnih.gov These compounds are often found in lignocellulosic hydrolysates and can be toxic to microorganisms. researchgate.netnih.govnih.gov Many microorganisms, primarily Gram-negative aerobic bacteria, have developed detoxification mechanisms that involve the oxidation or reduction of the aldehyde group to the corresponding carboxylic acid or alcohol. researchgate.netnih.govnih.gov

The degradation of furfural typically proceeds through its oxidation to 2-furoic acid, which is then further metabolized, often leading to the central metabolite 2-oxoglutarate. researchgate.netnih.gov Similarly, HMF is generally converted to 2,5-furandicarboxylic acid (FDCA) before further degradation. researchgate.netnih.gov While specific pathways for this compound are not documented, it is plausible that microorganisms would initially oxidize the hydroxypropyl side chain and potentially the ethyl group. The furan ring would likely be opened enzymatically following these initial transformations, mirroring the general strategies observed for other substituted furans.

Table 2: Key Steps in Microbial Degradation of Common Furanic Aldehydes

Initial Compound Initial Transformation Key Intermediate Final Metabolite (in pathway) Reference
Furfural Oxidation 2-Furoic acid 2-Oxoglutarate researchgate.netnih.gov
5-Hydroxymethylfurfural (HMF) Oxidation 2,5-Furandicarboxylic acid (FDCA) 2-Furoic acid researchgate.netnih.gov

A variety of enzymes are involved in the biotransformation of furan derivatives. mdpi.comresearchgate.net Alcohol oxidases, galactose oxidases, and other oxidoreductases can catalyze the oxidation of hydroxyl groups and aldehyde groups on furan rings. mdpi.comresearchgate.net For example, HMF can be enzymatically oxidized to FDCA through several intermediate steps. mdpi.com Monooxygenases are another class of enzymes capable of acting on furan rings, potentially leading to ring cleavage. nih.gov

Furthermore, enzymes like transaminases are being explored for the synthesis of furan-based amines from furan aldehydes, demonstrating the versatility of enzymatic systems in modifying furan structures. researchgate.netnih.gov In the context of this compound, it is conceivable that alcohol dehydrogenases or oxidases could act on the 3-hydroxypropyl group, initiating the degradation cascade. The subsequent breakdown of the furan ring would then be carried out by other specific enzymes, leading to intermediates that can enter central metabolic pathways.

Environmental Fate Modeling and Assessment

The environmental fate and potential ecological impact of "this compound" are not extensively documented in dedicated experimental studies. Consequently, environmental science and regulatory bodies often rely on predictive modeling to estimate a chemical's behavior and persistence in the environment. Quantitative Structure-Activity Relationship (QSAR) models are the primary tools for this purpose, providing crucial data for risk assessment when empirical data is unavailable. nih.gov

One of the most widely used QSAR modeling tools is the Estimation Programs Interface (EPI) Suite™, developed by the U.S. Environmental Protection Agency (EPA) and Syracuse Research Corp. chemsafetypro.comepisuite.dev This suite of programs estimates various physical/chemical properties and environmental fate parameters based on a chemical's molecular structure. chemistryforsustainability.org The models within EPI Suite™, such as KOWWIN™ for the octanol-water partition coefficient and AOPWIN™ for atmospheric oxidation rates, use fragment contribution methods to make these predictions. episuite.devepa.gov Such screening-level tools are essential for prioritizing chemicals for further investigation and for conducting environmental risk assessments. episuite.dev

Predicted Environmental Fate Parameters

To assess the likely environmental behavior of "this compound," its structural information can be processed through models like the EPI Suite™. The resulting predictions provide a profile of its partitioning, persistence, and potential for bioaccumulation. While specific, validated model outputs for this exact compound are not publicly available, the table below represents typical parameters that would be generated for a substituted furan with its characteristics (an alkyl group and a polar alcohol functional group).

You can filter the data by entering a search term in the box below. You can also sort the table by clicking on the column headers.

ParameterPredicted Value (Typical for Structure)InterpretationRelevant EPI Suite™ Model
Log Kow (Octanol-Water Partition Coefficient)1.5 - 2.5Low to moderate potential for partitioning into organic matter and lipids. Suggests a low potential for bioaccumulation in aquatic organisms. epa.govKOWWIN™
Water Solubility500 - 2000 mg/LModerately soluble in water, facilitating transport in aqueous systems. The hydroxyl group enhances solubility compared to simpler alkylfurans. epa.govWATERNT™ / WSKOWWIN™
Henry's Law Constant~1 x 10-6 atm-m³/moleLow volatility from water. The compound is more likely to remain in the aqueous phase rather than partition to the atmosphere.HENRYWIN™
Soil Adsorption Coefficient (Log Koc)1.8 - 2.8Low to moderate adsorption to soil and sediment organic carbon. Indicates potential for mobility in soil and groundwater.KOCWIN™
Atmospheric Oxidation Half-Life&lt; 2 hoursRapid degradation in the atmosphere via reaction with hydroxyl radicals. Unlikely to persist in air or undergo long-range transport. epa.govAOPWIN™
Biodegradation ProbabilityModerateThe structure (alkyl chain and alcohol) suggests it is likely to biodegrade, but the furan ring may slow the process. Not expected to be highly persistent.BIOWIN™
Fish Bioconcentration Factor (BCF)10 - 50 L/kgLow potential for bioaccumulation in fish, consistent with the predicted Log Kow. episuite.devBCFBAF™

Environmental Risk Assessment

The assessment of environmental risk combines the predicted fate and transport properties with ecotoxicity data. For "this compound," specific ecotoxicity data is scarce, so an assessment often relies on data from structurally similar furan derivatives.

Exposure Assessment: Based on the modeling predictions, the compound is expected to be moderately soluble in water and have low to moderate mobility in soil. Its low volatility and rapid atmospheric degradation suggest that contamination, if it occurs, would primarily be localized in water and soil compartments. episuite.devepa.gov A Level III multimedia fugacity model, like that included in EPI Suite™, would predict the partitioning of the chemical among environmental compartments like air, water, soil, and sediment, confirming that the substance would predominantly reside in water and soil if released. chemsafetypro.com

Hazard Assessment: The ecotoxicological impact of substituted furans varies. Research on a range of furan platform chemicals has shown that many exhibit low toxicity to key environmental organisms. rsc.org For instance, studies on the marine bacterium Aliivibrio fischeri and green microalgae found that many furan derivatives were only slightly toxic or practically nontoxic. rsc.org Similarly, assessments by regulatory bodies like Environment Canada have classified several furan compounds, including furfuryl alcohol and tetrahydrofuran (B95107), as having a low potential to cause ecological harm at current environmental levels. canada.cacanada.ca

Emerging Research Frontiers and Future Directions in Furan Chemistry

Development of Novel Catalytic Systems for Furan (B31954) Synthesis and Functionalization

The efficient synthesis and modification of the furan ring are central to unlocking the full potential of furan-based chemicals. Research is intensely focused on developing novel catalytic systems that offer high selectivity, activity, and stability under sustainable reaction conditions.

Traditional methods for furan synthesis, such as the Paal-Knorr synthesis from 1,4-dicarbonyl compounds and the Feist-Benary synthesis, often require harsh conditions. wikipedia.orgresearchgate.net Modern research is geared towards metal-catalyzed approaches that proceed under milder conditions. researchgate.net A variety of metals, including gold, platinum, ruthenium, palladium, and copper, have been shown to be effective catalysts for furan synthesis through processes like cycloisomerization and cross-coupling reactions. researchgate.netorganic-chemistry.org For instance, gold nanoparticles supported on titanium dioxide have been used for the cycloisomerization of conjugated allenones into furans. organic-chemistry.org Palladium-catalyzed cascade reactions of aryloxy-enynes with aryl halides provide a rapid route to 2,3,4-trisubstituted furans. organic-chemistry.org

The functionalization of the furan ring is equally important. Due to the electron-donating effect of the oxygen heteroatom, furan is significantly more reactive than benzene (B151609) in electrophilic substitution reactions, which typically occur at the 2- and 5-positions. numberanalytics.comnumberanalytics.com Catalytic hydrogenation of furans can yield dihydrofurans and tetrahydrofurans, while oxidation can lead to valuable products like maleic anhydride (B1165640). wikipedia.orgnumberanalytics.com

Recent advances have focused on heterogeneous catalysts, which offer advantages in terms of catalyst separation and recycling. nih.gov For example, carbon-supported nickel-doped molybdenum carbide (Ni0.1MoC/C) has been shown to be highly active and selective for the hydrogenation of furfural (B47365) to 2-methylfuran (B129897) (2-MF). mdpi.com Similarly, VOₓ/Al₂O₃ has been used for the gas-phase oxidation of furfural to maleic anhydride with high yields. nih.gov The development of non-noble metal catalysts, such as those based on iron, cobalt, nickel, and copper, is also a key area of research aimed at reducing costs and improving the sustainability of these processes. nih.gov

Catalyst SystemReaction TypeSubstrateProduct(s)Key Advantages
Gold nanoparticles on TiO₂CycloisomerizationConjugated allenonesFuransMild reaction conditions. organic-chemistry.org
Palladium complexesCascade reactionAryloxy-enynes and aryl halides2,3,4-Trisubstituted furansHigh efficiency and regioselectivity. organic-chemistry.org
Ni-doped Mo carbide on CarbonHydrogenationFurfural2-MethylfuranHigh conversion and selectivity, use of non-noble metals. mdpi.com
VOₓ/Al₂O₃Gas-phase oxidationFurfuralMaleic anhydride, furanHeterogeneous system, high yield. nih.gov
Au on Carbon with stabilizersOxidation5-Hydroxymethylfurfural (B1680220) (HMF)2,5-Furandicarboxylic acid (FDCA)Investigation of stabilizer role on activity and stability. mdpi.com

This table provides examples of novel catalytic systems for furan synthesis and functionalization.

Advanced Computational Approaches for Predictive Modeling of Furan Reactivity and Selectivity

Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of furan compounds. Advanced computational approaches, such as density functional theory (DFT) and molecular dynamics (MD) simulations, are being used to model furan reactivity and selectivity, thereby accelerating the discovery of new reactions and the optimization of catalytic processes.

DFT calculations have been employed to study the mechanisms and kinetics of furan oxidation. For example, studies on the atmospheric oxidation of furan and its methylated derivatives by hydroxyl radicals have elucidated the complex reaction pathways, which primarily involve OH addition to the C2 or C5 positions of the furan ring. acs.org Such studies are crucial for understanding the environmental impact of furans. In the context of combustion, kinetic modeling of furan and alkyl furans helps in understanding their ignition behavior and reactivity, which is important for their potential use as biofuels. acs.org

Reactive molecular dynamics simulations are being used to model the pyrolysis of furan resins to produce glassy carbon materials. psu.edu These simulations can predict the evolution of molecular structure, mass density, and mechanical properties during the conversion process, providing valuable insights for the development of advanced carbon-carbon composites. psu.edu

Furthermore, data-driven approaches are emerging to accelerate the discovery of new reactions. By integrating predictive data science tools with experimental screening, researchers can map the excited-state properties of a wide range of substituted heteroarenes, including furans. acs.org This allows for the prediction of their potential in photochemical reactions, such as energy transfer-catalyzed dearomative cycloadditions, leading to the rapid discovery of novel transformations and the synthesis of complex, three-dimensional molecular scaffolds. acs.org

Computational MethodApplication AreaKey Insights
Density Functional Theory (DFT)Atmospheric OxidationElucidation of reaction mechanisms and kinetics of furan oxidation by OH radicals. acs.org
Kinetic ModelingCombustion ChemistryPrediction of ignition delay times and reactivity trends for furan-based biofuels. acs.org
Molecular Dynamics (MD)Materials ScienceSimulation of furan resin pyrolysis for the fabrication of carbon-composites. psu.edu
Data-Driven ScreeningReaction DiscoveryAccelerated discovery of new dearomative cycloaddition reactions of heteroarenes. acs.org

This table summarizes advanced computational approaches for modeling furan reactivity.

Integration of Biocatalysis and Chemoenzymatic Methods for Sustainable Furan Production

The integration of biocatalysis and chemoenzymatic methods represents a powerful strategy for the sustainable production of furan-based chemicals. frontiersin.org Enzymes offer high selectivity and operate under mild, environmentally friendly conditions, making them attractive alternatives to traditional chemical catalysts. frontiersin.org

Biocatalysis is being employed for the conversion of biomass-derived furans into a variety of valuable compounds. For example, transaminases have been used for the scalable amination of furan aldehydes to produce furfurylamines, which are important building blocks for pharmaceuticals and polymers. repec.org Oxidases are another important class of enzymes; for instance, a flavin-dependent oxidase has been shown to catalyze the four-step oxidation of 5-(hydroxymethyl)furan-2-yl)methanol to 2,5-furandicarboxylic acid (FDCA), a key bio-based monomer. researchgate.net Lipases are widely used in the enzymatic synthesis of furan-based polyesters through polycondensation and ring-opening polymerization. rug.nl

Chemoenzymatic cascades, which combine enzymatic and chemical transformations in a single pot, are particularly promising for improving process efficiency. frontiersin.org For instance, the conversion of 5-hydroxymethylfurfural (HMF) to furan carboxylic acids can be enhanced through chemoenzymatic strategies that selectively oxidize the functional groups of HMF. researchgate.net A fully biocatalytic pathway has been developed for the rearrangement of 2-(γ-hydroxyalkyl)furans into optically pure spirolactones, employing a combination of a chloroperoxidase, an oxidase, and an alcohol dehydrogenase in a one-pot cascade. acs.org These methods pave the way for the green and efficient production of complex furan-based molecules from renewable resources. acs.org

Enzymatic/Chemoenzymatic ApproachFuran SubstrateProduct(s)Significance
Transaminase (TA) biocatalysisFuran aldehydesFurfurylaminesScalable and selective synthesis of valuable amines. repec.org
Oxidase biocatalysis5-(hydroxymethyl)furan-2-yl)methanol2,5-Furandicarboxylic acid (FDCA)High-yield production of a key biopolymer monomer under ambient conditions. researchgate.net
Lipase-catalyzed polymerizationDimethyl 2,5-furandicarboxylate, diolsFuran-based copolyestersSustainable route to high molecular weight polyesters. nih.gov
Multi-enzyme cascade2-(γ-hydroxyalkyl)furansOptically pure spirolactonesEfficient one-pot synthesis of complex, bioactive molecules. acs.org

This table highlights the integration of biocatalysis and chemoenzymatic methods for furan production.

Exploration of Furan Derivatives as Building Blocks for Advanced Materials

Furan derivatives are increasingly being explored as renewable building blocks for the synthesis of advanced materials with a wide range of applications. ijsrst.com The rigid, planar structure of the furan ring, combined with its versatile reactivity, makes it an attractive component for creating novel polymers and functional materials.

Furan-based polymers are a major area of research. 2,5-Furandicarboxylic acid (FDCA) is a prominent bio-based monomer that can replace petroleum-derived terephthalic acid in the production of polyesters like polyethylene (B3416737) furanoate (PEF). mdpi.com PEF exhibits superior barrier properties and thermal stability compared to its fossil-based counterpart, PET. mdpi.com The enzymatic synthesis of furan-based copolyesters using monomers like dimethyl 2,5-furandicarboxylate (DMFDCA) and 2,5-bis(hydroxymethyl)furan (BHMF) has yielded materials with high molecular weights and good thermal stability. nih.gov

Furan resins, typically produced from furfuryl alcohol and furfural, are used as binders for sand castings in foundries due to their high strength and thermal stability. wikipedia.org They are resistant to strong acids, bases, and halogenated hydrocarbons. wikipedia.org

The unique electronic properties of the furan ring make it suitable for applications in organic electronics. Furan-based conjugated polymers have been developed for use in organic solar cells (OSCs). rsc.orgrsc.orgnih.gov These materials can be synthesized via methods like direct C-H arylation, and their electronic properties, such as the bandgap, can be tuned by adjusting the length of the oligofuran building blocks. rsc.org Some furan-based polymers also exhibit self-healing properties, which can enhance the stability of organic solar cells. rsc.org Furthermore, furan derivatives are being used to create novel epoxy resins, with monomers derived from furfural and HMF serving as sustainable alternatives to conventional epoxy precursors. acs.org

Furan-Based MaterialKey Furan Monomer(s)PropertiesPotential Applications
Polyethylene furanoate (PEF)2,5-Furandicarboxylic acid (FDCA)Excellent barrier properties, high thermal stability.Packaging (e.g., bottles), fibers, films. mdpi.com
Furan ResinsFurfuryl alcohol, FurfuralHigh strength, thermal stability, chemical resistance.Binders for sand castings. wikipedia.org
Conjugated Furan PolymersOligofurans, Furan-3-carboxylateTunable bandgaps, high hole mobility, self-healing.Organic solar cells, photosensitizers. rsc.orgrsc.org
Furan Epoxy ResinsGlycidyl derivatives of furansBio-based, tailored properties.Coatings, adhesives, composites. acs.org

This table showcases the exploration of furan derivatives in advanced materials.

New Furan-Based Molecular Architectures with Tailored Reactivity

The development of new synthetic methodologies is enabling the construction of increasingly complex and tailored furan-based molecular architectures. These novel structures are designed to have specific reactivity profiles, making them valuable intermediates for the synthesis of natural products, pharmaceuticals, and functional materials.

The furan ring can act as a versatile synthon, participating in a wide range of reactions. acs.org One of its most notable reactions is the Diels-Alder cycloaddition, where it acts as a diene. numberanalytics.comnumberanalytics.com This reaction provides access to oxabicyclo[2.2.1]heptane derivatives, which are valuable intermediates for synthesizing complex polycyclic compounds. acs.org The reactivity of the furan in Diels-Alder reactions can be influenced by substituents and reaction conditions. For example, in some cases, the retro-Diels-Alder reaction can dominate at higher temperatures due to the thermodynamic stability of the aromatic furan ring. acs.org

Researchers are developing one-pot, multi-component reactions to efficiently construct highly substituted furans from simple starting materials. organic-chemistry.org For example, a combination of gold and copper catalysts can be used in a three-step cascade to produce di-, tri-, and tetrasubstituted furans. organic-chemistry.org The oxidative dearomatization of furans is another powerful strategy for creating new molecular architectures. For instance, the oxidation of 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones leads to the formation of 2-ene-1,4,7-triones, which can then undergo an unusual cyclization related to the Paal-Knorr synthesis to form new furan rings. nih.gov

The synthesis of novel furan-based molecular wires is also an active area of research. The condensation of furfural with diamines can produce furanyl aryl imine structures with specific conformations. researchgate.net The rigidity of these structures makes them potentially useful in the design of molecular electronic components. researchgate.net By precisely controlling the substitution pattern and connectivity of furan rings, chemists can tailor the electronic, optical, and chemical properties of the resulting molecules for specific applications.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 5-Ethyl-2-(3-hydroxypropyl)furan?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as alkylation of furan derivatives or condensation of hydroxyl-containing precursors. Key parameters include:

  • Temperature : Maintain 60–80°C to balance reaction rate and side-product formation (e.g., decomposition of hydroxypropyl groups) .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates; anhydrous conditions prevent hydrolysis of reactive intermediates .
  • Catalysts : Use Lewis acids (e.g., BF₃·Et₂O) or palladium-based catalysts for regioselective alkylation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy :
  • ¹H NMR : Identify protons on the furan ring (δ 6.2–7.0 ppm), ethyl group (δ 1.2–1.4 ppm, triplet), and hydroxypropyl chain (δ 3.5–3.7 ppm for –OH and δ 1.6–1.8 ppm for –CH₂–) .
  • ¹³C NMR : Confirm carbonyl absence (ruling out ester byproducts) and assign carbons in the furan ring (δ 105–155 ppm) .
  • IR Spectroscopy : Detect O–H stretching (3200–3600 cm⁻¹) and furan C–O–C vibrations (1250–1300 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound in the lab?

  • Methodological Answer :

  • Engineering Controls : Use fume hoods with ≥100 ft/min airflow to minimize inhalation exposure .
  • PPE : Nitrile gloves (tested for chemical resistance), safety goggles, and lab coats. Inspect gloves for defects before use .
  • Waste Disposal : Collect contaminated materials in sealed containers labeled for halogenated organic waste, adhering to local regulations .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to model electron density maps. The hydroxypropyl group’s electron-donating effect increases nucleophilicity at the furan’s β-position .
  • Molecular Descriptors : Calculate LogP (hydrophobicity) and polar surface area to predict solubility and reaction kinetics in different solvents .
  • Transition State Analysis : Identify energy barriers for SN2 mechanisms using QM/MM simulations .

Q. How can contradictory data on the biological activity of this compound derivatives be resolved?

  • Methodological Answer :

  • Comparative Studies : Test derivatives with systematic structural variations (e.g., halogenation at different positions) under standardized assays (e.g., MIC for antimicrobial activity) .
  • Metabolite Profiling : Use LC-MS to identify active metabolites or degradation products that may influence observed bioactivity .
  • Dose-Response Analysis : Address non-linear effects by testing a wide concentration range (nM to mM) to rule out off-target interactions .

Q. What strategies minimize side reactions during the functionalization of this compound?

  • Methodological Answer :

  • Protecting Groups : Temporarily block the hydroxyl group with TBSCl (tert-butyldimethylsilyl chloride) before introducing electrophiles .
  • Regioselective Catalysis : Employ Pd(OAc)₂ with chiral ligands (e.g., BINAP) to direct substitutions to the less sterically hindered positions .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to detect intermediate formation and adjust reaction parameters dynamically .

Q. How do solvent polarity and substituent effects influence the photophysical properties of this compound derivatives?

  • Methodological Answer :

  • Solvatochromism Studies : Measure UV-Vis absorption/emission in solvents of varying polarity (e.g., hexane vs. methanol). Correlate shifts with Kamlet-Taft parameters .
  • TD-DFT Simulations : Model excited-state transitions to assign absorption bands (e.g., π→π* vs. n→π*) and predict Stokes shifts .
  • Electron-Withdrawing Groups (EWGs) : Introduce –NO₂ or –CN to the phenyl ring to redshift absorption maxima via conjugation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.